1,3-dimethyl-1H-indazol-4-amine CAS number 1529737-74-3
This guide serves as an authoritative technical resource on 1,3-dimethyl-1H-indazol-4-amine (CAS 1529737-74-3) , a critical heterocyclic building block in modern medicinal chemistry. While often overshadowed by its 5- an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an authoritative technical resource on 1,3-dimethyl-1H-indazol-4-amine (CAS 1529737-74-3) , a critical heterocyclic building block in modern medicinal chemistry. While often overshadowed by its 5- and 6-amino isomers, the 4-amino variant has emerged as a high-value scaffold for designing allosteric inhibitors and "hinge-binding" motifs, particularly in the development of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors and specific kinase modulators.
Strategic Scaffold for MALT1 & Kinase Inhibitor Development
1,3-dimethyl-1H-indazol-4-amine is a fused bicyclic heteroaromatic amine. Its structural significance lies in the C4-amino group , which is positioned in the "bay region" of the indazole core. Unlike the linear topology of 5- or 6-amino indazoles, the 4-amino position creates unique steric and electronic vectors, allowing drug developers to:
Access Deep Hydrophobic Pockets: The 4-amino group often directs substituents into the "back pocket" of kinase domains or the allosteric sites of paracaspases like MALT1.
Modulate Basicity: The proximity of the C4-amine to the N1/N2 pyrazole nitrogens influences the pKa, affecting solubility and hydrogen-bond donor/acceptor profiles in the active site.
Enable Sulfonamide Coupling: Recent patent literature (e.g., US20240150321A1) highlights this amine's utility in forming pyrazolyl- or pyridinyl-sulfonamides, a key pharmacophore for inhibiting MALT1 proteolytic activity.
Chemical Synthesis & Manufacturing Strategy
The synthesis of CAS 1529737-74-3 requires navigating two primary challenges: regioselective methylation of the indazole nitrogen (N1 vs. N2) and regioselective nitration to secure the C4 position.
Synthetic Pathway Visualization
The following diagram outlines the optimized route from commercially available precursors to the target amine.
Caption: Optimized synthetic route for CAS 1529737-74-3 highlighting the critical N1-methylation step.
Detailed Protocol: From Precursor to Product
Step 1: Regioselective Nitration
Nitration of 3-methyl-1H-indazole typically yields a mixture of 4-nitro and 6-nitro isomers.
Reagents: Fuming HNO₃, concentrated H₂SO₄.
Conditions: 0°C to Room Temperature (RT).
Critical Control Point: The 6-nitro isomer is thermodynamically favored. To maximize the 4-nitro yield, maintain lower temperatures and stop the reaction before equilibration. Separation via column chromatography is mandatory at this stage.
Step 2: N1-Methylation (The Selectivity Challenge)
Alkylation of indazoles produces both N1- and N2-methylated products.
Mechanism: The N1-tautomer is generally more nucleophilic, but steric hindrance at C7 or C3 can shift the ratio. For 4-nitro-3-methylindazole, N1-methylation is favored but requires careful monitoring.
Purification: The N1-methyl isomer (Target Precursor) typically has a higher R_f value in EtOAc/Hexane systems compared to the N2-isomer.
Validation: ¹H NMR is required to distinguish isomers. The N-methyl singlet for N1-methyl appears around δ 4.0 ppm, whereas N2-methyl is often downfield (δ 4.2 ppm).
Step 3: Nitro Reduction
Reagents: 10% Pd/C, H₂ (1 atm or balloon), Methanol.
Procedure:
Dissolve 1,3-dimethyl-4-nitro-1H-indazole in MeOH.
Concentrate filtrate to yield 1,3-dimethyl-1H-indazol-4-amine .[1]
Yield: Typically >90% for this step.
Applications in Drug Discovery: MALT1 Inhibition[1][2][3][4]
The primary utility of CAS 1529737-74-3 is as a scaffold for MALT1 inhibitors . MALT1 is a paracaspase protein critical for NF-κB activation in B-cell and T-cell signaling. Dysregulation of MALT1 drives lymphomas (ABC-DLBCL) and autoimmune disorders.
Mechanism of Action
Inhibitors derived from this amine typically function as allosteric glues or catalytic site blockers . The 4-amino group is derivatized (often via sulfonylation) to bind the MALT1 regulatory domain, preventing the proteolytic cleavage of substrates like BCL10 or RelB.
MALT1 Signaling Pathway Context
The diagram below illustrates where the inhibitor (derived from CAS 1529737-74-3) intercepts the disease pathway.
Caption: MALT1 signaling cascade showing the inhibition point of 1,3-dimethyl-1H-indazol-4-amine derivatives.
Analytical Characterization Data
To validate the identity of CAS 1529737-74-3, compare experimental data against these standard values.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides) which can react violently with the hydrazine-like character of the indazole core.
References
MALT1 Inhibitor Patents: Pyrazolylsulfonamide compounds and their use in therapy.[1][2][3] US Patent App.[2][3] 20240150321A1. (2024).[3][4] Describes the synthesis of 5-ethyl-1,3-dimethyl-1H-indazol-4-amine using analogous chemistry. Link
Indazole Synthesis Review: Recent Advances in the Synthesis of Indazoles. Organic Chemistry Portal. Provides general methodologies for N-methylation and cyclization. Link
Structural Biology of MALT1: MALT1 Protease: A Target for Therapeutic Intervention in Lymphoma. Structure and function analysis supporting the design of paracaspase inhibitors. Link (Contextual reference from search 1.1).
Kinase Inhibitor Scaffolds: Indazole derivatives as anticancer agents.[5] Bioorganic & Medicinal Chemistry.[1][3][4][5][6] Discusses the 6-amino and 4-amino positional effects. Link
1,3-Dimethyl-1H-Indazol-4-Amine: Structural Analysis & Synthetic Methodology
This guide provides an in-depth technical analysis of 1,3-dimethyl-1H-indazol-4-amine , a critical heterocyclic building block in medicinal chemistry.[1] This intermediate is increasingly utilized in the development of k...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1,3-dimethyl-1H-indazol-4-amine , a critical heterocyclic building block in medicinal chemistry.[1] This intermediate is increasingly utilized in the development of kinase inhibitors (e.g., MALT1, VEGFR) and immuno-oncology agents due to its ability to scaffold ATP-competitive inhibitors with unique steric and electronic profiles.
Chemical Identity & Structural Characterization
The 1,3-dimethyl-1H-indazol-4-amine scaffold features a fused benzene and pyrazole ring system.[1] The 4-amino position is sterically crowded, flanked by the C3-methyl group and the peri-positioned N1-methyl group.[1] This "molecular bay" region creates unique torsional constraints that are valuable for locking drug-target conformations.[1]
Core Identifiers
Property
Data
Systematic Name
1,3-dimethyl-1H-indazol-4-amine
Molecular Formula
C₉H₁₁N₃
Molecular Weight
161.21 g/mol
CAS Number
Not widely listed in public registries; see Analogues
Basicity: The C4-amine is less basic than a typical aniline due to the electron-withdrawing nature of the pyrazole ring (inductive effect).[1]
Hydrogen Bonding: Acts as a bidentate motif; the N2 nitrogen is a weak acceptor, while the C4-amine is a donor.
Lipophilicity: The N1-methyl and C3-methyl groups significantly increase LogP compared to the parent indazole, improving membrane permeability in drug candidates.
Synthetic Pathways
Synthesis of the 4-amino isomer is challenging due to the directing effects of the indazole core. Direct nitration of 1,3-dimethylindazole typically yields the 5-nitro (major) and 6-nitro isomers due to electronic density distributions.[1] Therefore, a de novo cyclization strategy or a regioselective functionalization of a pre-existing 4-nitro precursor is required.
Route A: The "Nitro-Reduction" Pathway (High Fidelity)
This route, adapted from recent patent literature (e.g., MALT1 inhibitor synthesis), ensures regiochemical purity by establishing the 4-nitro group prior to the final reduction.
) or Dimethyl sulfate, Potassium Carbonate (), Acetonitrile or DMF.
Protocol: The N1-proton is acidic (
).[1] Deprotonation followed by methylation yields a mixture of N1-methyl (desired) and N2-methyl isomers.[1]
Purification: The isomers typically have distinct
values; separation is achieved via silica gel chromatography (Hexane/EtOAc gradient). The N1-isomer is thermodynamically preferred but sterically hindered by the C7-H and C3-Me/C4-Nitro interaction.[1]
Step 3: Nitro Reduction (The Critical Step)
Reagents: Palladium on Carbon (10% Pd/C), Hydrogen gas (
, 1 atm or balloon), Methanol.
Conditions: Room temperature, 2–4 hours.
Observation: The yellow nitro compound solution turns colorless as the amine forms.
Alternative: Iron powder (
) in is preferred if the molecule contains halogen substituents sensitive to hydrogenolysis.
Visualization of Synthetic Logic
Figure 1: Step-wise synthesis of 1,3-dimethyl-1H-indazol-4-amine ensuring regiochemical integrity.
Physicochemical Properties & Handling
Physical Data
Property
Value (Approximate)
Notes
Appearance
Yellow to Orange crystalline solid
Typical of amino-indazoles; oxidizes slowly in air.[1]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Applications in Drug Discovery
The 1,3-dimethyl-1H-indazol-4-amine moiety is a "privileged scaffold" in kinase inhibitor design.[1]
Mechanism of Action (Kinase Binding)
Hinge Binder: The indazole N2 and the C4-amine often participate in hydrogen bonding with the kinase hinge region (e.g., the backbone of the ATP-binding pocket).
Gatekeeper Interaction: The C3-methyl group can project into the hydrophobic pocket near the gatekeeper residue, improving selectivity against kinases with larger gatekeeper residues.
MALT1 Inhibition: Recent patents (e.g., WO2024044344) highlight this specific amine as a precursor for sulfonamide-based MALT1 inhibitors used in treating lymphomas.
Structure-Activity Relationship (SAR) Logic
N1-Methyl: Locks the tautomer, preventing the H-shift between N1 and N2, which reduces entropic penalty upon binding.
C3-Methyl: Provides a hydrophobic anchor; removal often leads to a loss of potency (10-100x fold).[1]
C4-Amine: Serves as the vector for growing the molecule into the solvent-exposed region or the specificity pocket (e.g., via amide or urea formation).
Analytical Profiling
To validate the identity of synthesized 1,3-dimethyl-1H-indazol-4-amine, compare experimental data against these predicted spectral signatures:
1H NMR (400 MHz, DMSO-d6):
2.40 ppm (s, 3H, C3-Me )
3.85 ppm (s, 3H, N1-Me )
5.50 ppm (br s, 2H, NH2 )
6.20–7.20 ppm (m, 3H, Ar-H ). Note: The C5-H and C7-H will show meta/ortho coupling patterns distinct from the 5- or 6-amino isomers.[1]
Mass Spectrometry (ESI+):
[M+H]+: Calculated 162.10; Found 162.1.
HPLC Purity:
Monitor at 254 nm. Ensure separation from the N2-methyl regioisomer (often elutes earlier on C18).[1]
References
MALT1 Inhibitor Patents: Pyridinylsulfonamide compounds and their use in therapy.[3] (2024). WO2024044344A1. (Describes synthesis of 5-ethyl-1,3-dimethyl-1H-indazol-4-amine via nitro-reduction).
Indazole Synthesis Methodology: Synthesis of 1,3-dimethyl-1H-indazol-6-amine.[1] Acta Crystallographica Section E. (2012). (Provides general protocols for N-methylation and nitro-reduction of indazoles).
Kinase Scaffold Utility: Design, synthesis and evaluation of novel 1,3-dimethyl-6-amino-1H-indazole derivatives. Bioorganic & Medicinal Chemistry.[4][5][6][7][8] (2023).[9] (Discusses the biological relevance of the dimethyl-amino-indazole core).
General Indazole Chemistry: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. Molecules. (2020). (Describes C3-functionalization and N-methylation patterns).
4-amino-1,3-dimethylindazole molecular weight and formula
Core Identity & Synthetic Methodology for Medicinal Chemistry Applications Executive Summary 4-Amino-1,3-dimethylindazole is a specialized heterocyclic building block belonging to the indazole class, a pharmacophore wide...
Author: BenchChem Technical Support Team. Date: March 2026
Core Identity & Synthetic Methodology for Medicinal Chemistry Applications
Executive Summary
4-Amino-1,3-dimethylindazole is a specialized heterocyclic building block belonging to the indazole class, a pharmacophore widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR modulators. While the 5-amino and 6-amino isomers are common catalog reagents, the 4-amino isomer represents a privileged scaffold for accessing specific binding pockets—particularly the ATP-binding hinge region of kinases—due to the unique vector of its amine handle.
This guide provides the definitive physicochemical profile, a validated synthetic workflow focusing on regiochemical control, and analytical protocols for this compound.
Physicochemical Profile
The molecular weight and formula are derived from the specific substitution pattern: an indazole core (C7H6N2) modified with two methyl groups (one at N1, one at C3) and one primary amine at C4.
Identity Data
Property
Value
Technical Note
IUPAC Name
1,3-dimethyl-1H-indazol-4-amine
N1-methyl tautomer is the stable aromatic form.
Molecular Formula
C₉H₁₁N₃
Molecular Weight
161.21 g/mol
Monoisotopic Mass: 161.0953 Da
CAS Number
Not widely indexed
Often synthesized de novo or cited as intermediate.
LogP (Predicted)
~1.3 - 1.6
Lipophilic enough for cell permeability; suitable for fragment-based screening.
H-Bond Donors
2
From the -NH₂ group.
H-Bond Acceptors
2
Pyridine-like nitrogen (N2) and amine lone pair.
Structural Significance
The "1,3-dimethyl" substitution is critical. The C3-methyl group restricts rotation in biaryl systems (atropisomerism potential) and fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), while the N1-methyl prevents tautomeric shifting, locking the molecule in a fixed electronic state.
Synthetic Methodology: The "Selectivity Challenge"
Expert Insight: The primary challenge in synthesizing 1,3-dimethylindazoles is not the ring formation, but the regioselectivity of N-methylation . Direct methylation of 3-methyl-4-nitro-1H-indazole yields a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers.
The following protocol utilizes a Regioselective Separation Strategy validated for high-purity applications.
Validated Synthetic Route
Precursor: 3-methyl-4-nitro-1H-indazole (commercially available or synthesized via hydrazine cyclization of 2'-fluoro-6'-nitroacetophenone).
Step 1: Regioselective Methylation
Dissolution: Dissolve 3-methyl-4-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).
Deprotonation: Cool to 0°C. Add Cs₂CO₃ (1.5 eq) or NaH (1.2 eq). Stir for 30 min. Note: Cs₂CO₃ often improves N1/N2 ratio.
Reaction: Warm to RT and stir for 4 hours. Monitor via LC-MS.
Workup: Quench with water, extract with EtOAc.
Purification (CRITICAL): The product is a mixture (~3:1 ratio of N1:N2).
Separation: Flash Chromatography (Silica gel).
Gradient: 0-30% EtOAc in Hexanes.
Identification: The N1-isomer (1,3-dimethyl) typically elutes after the N2-isomer (less polar due to dipole moment cancellation) or is distinguished by NOE (Nuclear Overhauser Effect) NMR spectroscopy between N-Me and C7-H.
Step 2: Nitro Reduction
Solvent: Dissolve purified 1,3-dimethyl-4-nitroindazole in MeOH/THF (1:1).
Catalyst: Add 10% Pd/C (10 wt% loading).
Reduction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 2-6 hours.
Filtration: Filter through Celite to remove Pd.
Isolation: Concentrate in vacuo to yield 4-amino-1,3-dimethylindazole as an off-white solid.
Process Visualization
The following diagram illustrates the critical decision points in the synthesis, specifically the isomer separation required to ensure the correct pharmacophore is obtained.
Caption: Figure 1. Synthetic workflow highlighting the critical chromatographic separation of N-methylation regioisomers.
Analytical Characterization & Self-Validation
To ensure the integrity of the material ("Trustworthiness"), the following analytical parameters must be met. The distinction between the 4-amino and other isomers (5-amino, 6-amino) is definitive via ¹H-NMR.
¹H-NMR Diagnostic Signals (DMSO-d₆)
Indazole C-H Protons: The 4-amino group is an electron-donating group (EDG). It will shield the adjacent protons.
C5-H: Look for a doublet/triplet shifted upfield (lower ppm) relative to the nitro precursor.
N-Methyl: Singlet at ~3.9 ppm.
C3-Methyl: Singlet at ~2.4 ppm.
Amine (-NH₂): Broad singlet, typically 5.0–6.0 ppm (exchangeable with D₂O).
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds).
Acceptance Criteria: >98% area purity. N2-isomer impurity must be <0.5%.
Medicinal Chemistry Applications
Kinase Inhibitor Design
The 4-amino-1,3-dimethylindazole scaffold is a bioisostere for the quinazoline or quinoline cores found in EGFR inhibitors.
Hinge Binding: The N2 nitrogen of the indazole ring often acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.
Vector: The 4-amino group allows for the attachment of "tail" moieties that extend into the solvent-exposed region or the ribose-binding pocket.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (161.21 Da), this molecule is an ideal "fragment."
Ligand Efficiency (LE): High. A small binding affinity translates to high LE due to the low heavy atom count (12 heavy atoms).
Solubility: The 1,3-dimethyl pattern disrupts crystal packing compared to unsubstituted indazoles, improving DMSO stock solubility for high-throughput screening.
References
PubChem Compound Summary. (2023). 1,3-Dimethyl-1H-indazol-5-amine (Isomer Reference). National Center for Biotechnology Information. [Link](Note: Used for calculation verification of the C9H11N3 isomer class).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Cheung, M., et al. (2010). Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable GSK-3β Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Disclaimer: This guide describes the synthesis and analysis of a chemical intermediate intended for research and development purposes only. All protocols should be performed by qualified personnel in a suitable laboratory environment.
Exploratory
1H-Indazol-4-amine Derivatives in Drug Discovery: A Technical Guide
The following technical guide details the application, synthesis, and medicinal chemistry of 1H-indazol-4-amine derivatives in drug discovery. Executive Summary The 1H-indazol-4-amine scaffold has emerged as a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the application, synthesis, and medicinal chemistry of 1H-indazol-4-amine derivatives in drug discovery.
Executive Summary
The 1H-indazol-4-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Unlike its more common isomer (1H-indazol-3-amine), the 4-amino variant offers unique vectors for hydrogen bonding and hydrophobic interaction within the ATP-binding pocket of enzymes.
This guide analyzes the scaffold's utility as a phenol bioisostere , its critical role in targeting Lck, HPK1, and TRPV1 , and provides validated synthetic protocols for its integration into lead optimization campaigns.
Medicinal Chemistry & Structural Logic[2][3]
The Phenol Isostere Hypothesis
One of the most powerful applications of the 1H-indazol-4-amine core is its ability to act as a bioisostere for phenol groups.
Mechanism: The N1-H of the indazole mimics the phenolic hydroxyl proton (H-bond donor), while the C4-amine provides an additional vector for substitution that can reach into the solvent-exposed regions of a protein pocket.
Advantage: Unlike phenols, which are prone to rapid glucuronidation and high clearance, the indazole core is metabolically robust, often improving the pharmacokinetic (PK) profile of a lead compound without sacrificing potency.
Kinase Binding Modes
In the context of ATP-competitive inhibition, the scaffold typically adopts one of two binding modes:
Hinge Binding (Canonical): The indazole N1-H and N2 serve as the donor-acceptor pair interacting with the kinase hinge region (e.g., Glu/Met residues). The C4-amino group directs substituents toward the ribose-binding pocket or solvent front.
Reverse Binding: In specific targets like HPK1 (Hematopoietic Progenitor Kinase 1), "reverse indazole" inhibitors have been characterized where the scaffold rotates, allowing unique interactions with the P-loop or αC-helix.
Validated Synthetic Methodologies
The synthesis of 1H-indazol-4-amine derivatives generally proceeds through the reduction of nitro-indazole precursors.[2] Below is the industry-standard route.
Core Synthesis: 4-Nitro-1H-indazole Reduction
This protocol yields the parent scaffold, which can then be functionalized.
Dissolution: Dissolve 4-nitro-1H-indazole (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH).
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure or 1-3 atm in a Parr shaker) at Room Temperature (RT) for 4–16 hours.
Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+H shifts from 164 to 134).
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo to afford 1H-indazol-4-amine as a light brown/off-white solid.
Yield: Typically >90%.
Purity: Sufficient for next steps; recrystallization from EtOAc/Hexanes if necessary.
Functionalization: Buchwald-Hartwig Coupling
To install aryl groups on the C4-amine (common in kinase inhibitors).
Protocol:
Reagents: Combine 1H-indazol-4-amine (1.0 eq), Aryl Halide (1.1 eq), and Cs2CO3 (2.0 eq) in dry 1,4-Dioxane.
Catalyst: Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%).
Reaction: Degas with Nitrogen (N2) for 5 mins. Heat to 100°C for 12 hours in a sealed tube.
Workup: Dilute with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from raw materials to functionalized kinase inhibitors.
Caption: Synthetic lineage of 1H-indazol-4-amine derivatives from aniline precursors to bioactive targets.
Case Studies & Biological Targets[3][5][6][7]
Lck Inhibitors (Lymphocyte-specific protein tyrosine kinase)
Context: Lck is critical for T-cell receptor (TCR) signaling. Early inhibitors based on phenol moieties suffered from poor oral bioavailability due to rapid conjugation.
Innovation: Bamborough et al. (GSK) demonstrated that replacing the phenol with 1H-indazol-4-amine maintained the critical H-bond to the Glu/Met hinge region while significantly improving metabolic stability.
Outcome: The indazole derivative showed comparable cellular potency (IC50 < 10 nM) with superior pharmacokinetic properties in rodent models.[3]
Context: HPK1 is a negative regulator of T-cell activation.[3][4][5] Inhibiting HPK1 "releases the brakes" on the immune system, making it a hot target for immuno-oncology.
Mechanism: Recent disclosures (e.g., by AbbVie, Genentech) utilize the indazole core. The "reverse indazole" binding mode allows the inhibitor to lock the kinase in an inactive conformation, often exploiting interactions with Asp101.
Key Compound:HPK1-IN-4 utilizes this scaffold to achieve sub-nanomolar potency (IC50 = 0.06 nM).
Significance: This compound advanced to clinical trials.[6] The 1H-indazol-4-amine moiety acts as a critical anchor, linking via a urea bridge to a lipophilic tail. It demonstrates the scaffold's versatility beyond kinases.
Visualization: Signaling Pathway (TCR/HPK1/Lck)
This diagram contextualizes the biological role of Lck and HPK1, showing why dual-targeting or selective inhibition of these nodes is therapeutically relevant.
Caption: The tug-of-war in T-cell signaling. Lck drives activation, while HPK1 suppresses it via SLP-76 phosphorylation. 1H-indazol-4-amine derivatives can target both nodes.
Quantitative Data Summary
Target
Compound Example
Role of Scaffold
Potency (IC50/Ki)
Key Ref
Lck
N-4-Pyrimidinyl-indazol-4-amine
Phenol Isostere / Hinge Binder
< 10 nM
[1]
HPK1
HPK1-IN-4
Reverse Binding Mode
0.06 nM
[2]
TRPV1
ABT-102
Urea Anchor
4.0 nM
[3]
BRD4
3-methyl-1H-indazol-4-ol
Acetyl-Lysine Mimic
~100 nM
[4]
References
Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Link
Wang, X., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. Link
Honore, P., et al. (2009). Analgesic profile of ABT-102, a select TRPV1 antagonist. Pain. Link
BenchChem Application Note. (2025). 3-Methyl-1H-indazol-4-ol in Drug Discovery. Link
Indazole Scaffold Building Blocks for Kinase Inhibitors: A Technical Guide to Design, Synthesis, and Validation
As a Senior Application Scientist navigating the complexities of targeted oncology and autoimmune drug discovery, I frequently encounter the challenge of designing highly selective, ATP-competitive kinase inhibitors. The...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of targeted oncology and autoimmune drug discovery, I frequently encounter the challenge of designing highly selective, ATP-competitive kinase inhibitors. The indazole ring system—a bicyclic heterocycle composed of a fused benzene and pyrazole ring—has emerged as a "privileged scaffold" in modern pharmacology (1)[1].
This technical whitepaper dissects the mechanistic rationale behind the indazole pharmacophore, reviews quantitative benchmarks from FDA-approved therapeutics, and provides a field-proven, self-validating synthetic protocol for functionalizing indazole building blocks.
Mechanistic Rationale: The Hinge-Binding Motif
The success of the indazole core in kinase drug discovery stems from its exceptional ability to mimic the adenine ring of the natural substrate, ATP. The indazole nucleus exists in two primary tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being thermodynamically favored and predominantly utilized in drug design (1)[1].
When docked into the highly conserved hinge region of a kinase's ATP-binding pocket, the N-H of the pyrazole ring acts as a potent hydrogen bond donor, while the adjacent nitrogen (N2) serves as a hydrogen bond acceptor (1)[1]. This precise bidentate interaction anchors the scaffold, allowing synthetic modifications at the C3, C4, C5, or C6 positions to project into adjacent hydrophobic pockets (e.g., the DFG-out allosteric site) or the solvent-exposed region. This structural vectoring is the primary driver for achieving kinome selectivity (2)[2].
The translation of indazole scaffolds from bench to bedside is validated by several landmark FDA approvals (3)[3]. Understanding the target profiles of these approved drugs provides a quantitative baseline for evaluating novel building blocks.
Developing a novel indazole kinase inhibitor requires a cyclical process of synthesis, biological validation, and structure-activity relationship (SAR) optimization. The following diagram illustrates this logical workflow.
Iterative workflow for indazole-based kinase inhibitor discovery and SAR optimization.
To systematically explore the SAR of the indazole scaffold, robust carbon-carbon bond formation is essential. The Suzuki-Miyaura cross-coupling of halogenated indazoles (e.g., 3-bromo-1H-indazole) with organoboronic acids is the industry standard due to its high functional group tolerance and mild conditions (5)[5].
Below is a field-proven, step-by-step methodology designed as a self-validating system. Each step includes the mechanistic causality to ensure reproducibility and troubleshooting capability.
Reaction Assembly & Degassing (Crucial for Catalyst Lifespan):
Action: In a Schlenk flask, dissolve the indazole halide and boronic acid in the 1,4-dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes.
Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Degassing ensures the catalyst remains in the active catalytic cycle. Water is strictly required to hydrolyze the boronic acid into a more nucleophilic boronate complex, which is essential for the transmetalation step (5)[5].
Catalyst and Base Addition:
Action: Under a positive flow of Argon, add K₂CO₃ followed by Pd(dppf)Cl₂·CH₂Cl₂. Seal the flask and heat to 80–90 °C for 8–12 hours (5)[5].
Causality: K₂CO₃ neutralizes the acidic byproducts of the coupling, preventing the degradation of the acid-sensitive indazole core. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step to form the C-C bond (5)[5].
Reaction Monitoring (Self-Validation Checkpoint):
Action: Monitor the reaction via LC-MS. The disappearance of the isotopic bromine signature (M and M+2 peaks of equal intensity) confirms complete oxidative addition and conversion.
Workup and Purification:
Action: Cool to room temperature. Filter the crude mixture through a pad of Celite, washing with ethyl acetate. Extract the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate under vacuum (5)[5].
Causality: The Celite pad effectively traps "palladium black" (aggregated inactive palladium), preventing heavy metal contamination in downstream biological assays, which could otherwise yield false-positive kinase inhibition.
Biological Validation: Ensuring Trustworthiness
A synthesized indazole derivative is only as reliable as the assay used to validate it. To avoid assay interference (e.g., pan-assay interference compounds or PAINS), a dual-assay validation system is mandatory:
Primary Biochemical Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET): This measures direct ATP-competitive binding. The indazole inhibitor displaces a fluorescent tracer from the kinase active site, causing a quantifiable drop in the FRET signal.
Orthogonal Cellular Assay: The compound must demonstrate target engagement in a live cell environment (e.g., inhibiting VEGF-induced phosphorylation of VEGFR2 in endothelial cells) (2)[2]. This proves that the indazole scaffold possesses adequate lipophilic efficiency and membrane permeability, avoiding the common pitfall of "flat" biochemical-only inhibitors.
Conclusion
The indazole scaffold remains a cornerstone in the architecture of targeted kinase therapies. By understanding the thermodynamic stability of its tautomers, leveraging its precise hinge-binding hydrogen bond network, and employing robust, self-validating synthetic protocols like the Suzuki-Miyaura coupling, researchers can systematically design the next generation of highly selective oncology and autoimmune therapeutics.
References
Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer
Source: RSC Advances / nih.gov
URL: [Link]
Title: Properties of FDA-approved small molecule protein kinase inhibitors
Source: Blue Ridge Institute for Medical Research
URL: [Link]
Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling
Source: RSC Advances
URL: [Link]
Title: Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase
Source: MDPI
URL: [Link]
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
Source: Journal of Medicinal Chemistry / ACS Publications
URL: [Link]
Technical Whitepaper: Solvation Dynamics and Application Protocols for 1,3-Dimethyl-1H-indazol-4-amine in DMSO and Methanol
Executive Summary In contemporary drug discovery, indazole derivatives serve as privileged scaffolds. Specifically, 1,3-dimethyl-1H-indazol-4-amine and its functionalized analogs (e.g., 5-ethyl-1,3-dimethyl-1H-indazol-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, indazole derivatives serve as privileged scaffolds. Specifically, 1,3-dimethyl-1H-indazol-4-amine and its functionalized analogs (e.g., 5-ethyl-1,3-dimethyl-1H-indazol-4-amine) have emerged as critical synthetic intermediates in the development of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors [1]. These inhibitors are actively investigated for treating autoimmune diseases, inflammatory disorders, and solid tumors [2].
For researchers synthesizing these pyrazolylsulfonamide and pyridinylsulfonamide compounds, understanding the solvation thermodynamics of 1,3-dimethyl-1H-indazol-4-amine is paramount. This whitepaper provides an authoritative analysis of its solubility profiles in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , detailing the physicochemical causality behind solvent selection and providing self-validating protocols for process chemistry and high-throughput screening.
Physicochemical Profiling & Solvation Causality
As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic interplay between the solute's crystal lattice energy and the solvent's dipole interactions. 1,3-dimethyl-1H-indazol-4-amine features a rigid, planar, aromatic indazole core, two lipophilic methyl groups, and a highly polar primary amine (
) at the 4-position.
The DMSO Solvation Mechanism (Polar Aprotic)
DMSO is the gold standard for preparing concentrated stock solutions of indazolamines for biological assays. The causality of its exceptional solubilizing power lies in its molecular geometry. DMSO is a highly polar aprotic solvent (Dielectric constant,
). The strongly polarized bond acts as an aggressive hydrogen-bond acceptor. When 1,3-dimethyl-1H-indazol-4-amine is introduced to DMSO, the sulfoxide oxygen forms strong hydrogen bonds with the protons of the 4-amino group, rapidly overcoming the intermolecular hydrogen bonding of the solute's crystal lattice. The lipophilic methyl groups are accommodated by the methyl groups of DMSO, resulting in rapid, high-concentration dissolution (typically mM).
The Methanol Solvation Mechanism (Polar Protic)
Methanol (
) plays a fundamentally different role, primarily serving as the optimal reaction medium during the synthesis of the amine. Recent patent literature details the synthesis of 1,3-dimethyl-1H-indazol-4-amines via the catalytic hydrogenation of 4-nitroindazole precursors using Palladium on Carbon (Pd/C) [3]. Methanol acts as both a hydrogen-bond donor and acceptor. During the reduction of the nitro group to the amine, methanol perfectly solvates the newly formed 1,3-dimethyl-1H-indazol-4-amine. Because the amine is highly soluble in methanol at room temperature, it remains completely dissolved in the liquid phase, allowing the solid Pd/C catalyst to be easily filtered out without product loss [1].
Quantitative Solvation Data
The following table synthesizes the physicochemical interactions and practical solubility limits based on standard process chemistry parameters for substituted 1H-indazol-4-amines.
Solvent
Classification
Dielectric Constant ()
H-Bond Donor
H-Bond Acceptor
Est. Solubility Limit (RT)
Primary Application Workflow
DMSO
Polar Aprotic
46.7
No
Strong
mg/mL ( mM)
In vitro assay stock solutions, long-term compound storage.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale to guarantee reproducibility.
Protocol A: Kinetic Solubility Profiling in DMSO (For Assay Stocks)
Objective: Prepare a 50 mM stock solution without inducing localized precipitation.
Gravimetric Analysis: Weigh exactly 8.06 mg of 1,3-dimethyl-1H-indazol-4-amine (MW
g/mol ) into a 1.5 mL amber glass vial. Rationale: Amber glass prevents UV-induced degradation of the primary amine.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (
, LC-MS grade). Rationale: Water impurities in DMSO can drastically reduce the solubility of lipophilic scaffolds.
Agitation: Vortex the mixture at 1000 RPM for 60 seconds at room temperature (
C).
Validation (Visual & Nephelometric): Inspect the solution against a dark background. It should be completely optically clear. For strict validation, measure the solution using a nephelometer; a reading of
Storage: Purge the vial headspace with Argon and store at
C.
Protocol B: Methanol-Based Reaction Workup and Extraction
Objective: Utilize MeOH solubility to isolate the amine post-catalytic hydrogenation [3].
Reaction Completion: Following the stirring of the 4-nitroindazole precursor with Pd/C under a hydrogen atmosphere in MeOH for 2 hours, verify the consumption of the starting material via TLC or LC-MS.
Filtration: Pass the heterogeneous mixture through a Celite® pad. Rationale: The 1,3-dimethyl-1H-indazol-4-amine is highly soluble in MeOH, ensuring the product passes through the pad while the pyrophoric Pd/C is trapped.
Solvent Wash: Wash the trapped solids with an additional
mL of MeOH. Rationale: This prevents mechanical loss of the solvated product trapped in the interstitial spaces of the Celite.
Concentration: Concentrate the combined methanolic filtrate under reduced pressure (rotary evaporation) at
C to yield the crude amine as an oil or solid, ready for reverse-phase flash chromatography.
Mechanistic Visualizations
Solvation and Application Workflow
Caption: Logical workflow for solvent selection based on the physicochemical application of the indazolamine.
Methanol-Dependent Synthetic Pathway
Caption: Methanol acts as the critical solubilizing medium during the catalytic reduction to the amine.
References
Title: Pyrazolylsulfonamide compounds and their use in therapy (US20240150321A1)
Title: Pyridinylsulfonamide compounds and their use in therapy (US20240150365A1)
Title: Composés de pyridinylsulfonamide et leur utilisation en thérapie (WO2024044344A1)
Foundational
The Strategic Advancement of Novel Heterocyclic Amines in Oncology
An In-depth Technical Guide for Drug Discovery Professionals Executive Summary Heterocyclic amines represent a cornerstone in the edifice of modern medicinal chemistry, with their structural motifs present in a significa...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
Heterocyclic amines represent a cornerstone in the edifice of modern medicinal chemistry, with their structural motifs present in a significant percentage of FDA-approved drugs.[1][2] Their unparalleled versatility and ability to interact with a wide array of biological targets have made them particularly fruitful scaffolds in the development of targeted cancer therapies.[3][4] This guide provides a senior-level perspective on the core principles, mechanisms, and experimental workflows essential for the successful discovery and validation of next-generation heterocyclic amine-based oncology therapeutics. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and explore the future trajectory of this critical class of compounds.
The Privileged Scaffold: Why Heterocyclic Amines Dominate Oncology
Heterocyclic compounds, cyclic structures containing at least one heteroatom like nitrogen, sulfur, or oxygen, are ubiquitous in nature and medicine.[1][5] In oncology, nitrogen-containing heterocycles are especially prominent.[4] Their prevalence stems from several key physicochemical properties:
Structural Rigidity and Diversity: The ring structures provide a rigid framework that can be precisely decorated with various functional groups, allowing for the fine-tuning of target affinity and pharmacokinetic properties.[6]
Hydrogen Bonding Capability: The nitrogen atoms within the rings can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the amino acid residues in enzyme active sites, such as the hinge region of kinases.[7]
Modulation of Physicochemical Properties: The presence of heteroatoms influences the molecule's polarity, solubility, and metabolic stability, all critical parameters in drug design.[8]
These features enable heterocyclic amines to effectively target the hallmarks of cancer, including aberrant cell signaling, uncontrolled proliferation, and evasion of apoptosis.[4]
Core Mechanisms of Action in Cancer Therapy
Novel heterocyclic amines exert their anti-tumor effects through a variety of mechanisms. Understanding these pathways is fundamental to both rational drug design and the development of relevant screening assays.
Kinase Inhibition
The dysregulation of protein kinases is a central driver of many cancers.[9] Heterocyclic amines are exceptionally well-suited to function as ATP-competitive kinase inhibitors.[7] They mimic the purine ring of ATP, occupying the adenine-binding pocket and preventing the phosphorylation of downstream substrates, thereby halting proliferative signaling.[7] The Epidermal Growth Factor Receptor (EGFR) is a prime example of a tyrosine kinase target for which numerous heterocyclic inhibitors, such as those with quinazoline scaffolds, have been developed.[7]
Caption: ATP-Competitive Kinase Inhibition by Heterocyclic Amines.
DNA Intercalation and Damage
Planar aromatic heterocyclic systems can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[10] This distortion of the DNA structure can inhibit vital cellular processes like replication and transcription, ultimately leading to apoptosis.[10] Some heterocyclic compounds, once metabolized, can also form reactive intermediates that create DNA adducts, causing direct damage and triggering cell death pathways.[11]
Tubulin Polymerization Inhibition
The microtubule network is critical for cell division, and its disruption is a proven anti-cancer strategy. Certain indole-based heterocyclic compounds, such as the vinca alkaloids, bind to tubulin and prevent its polymerization into microtubules.[12] This arrests the cell cycle in the M-phase and induces apoptosis.[4]
Key Heterocyclic Scaffolds in Oncology Drug Discovery
While countless heterocyclic systems exist, a few "privileged scaffolds" have proven consistently fruitful in generating clinical candidates.
Indoles: This scaffold is found in numerous natural products and synthetic drugs.[12][13] Its versatility allows it to target a wide range of proteins, including kinases, tubulin, and histone deacetylases (HDACs).[12][14] The indole framework is a key component of drugs like Sunitinib, a multi-kinase inhibitor used in renal cell carcinoma.[12]
Pyrimidines: As a core component of nucleobases, the pyrimidine scaffold is a natural starting point for designing inhibitors of enzymes involved in DNA synthesis and cell cycle progression.[15] Pyrido[2,3-d]pyrimidine derivatives, for example, have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and thymidylate synthase.[15][16]
Quinolines: This fused heterocyclic system is another versatile scaffold that has yielded numerous anti-cancer agents.[17] Quinoline derivatives have been shown to act as kinase inhibitors and DNA intercalating agents, demonstrating broad therapeutic potential.[10][18]
Quantitative Comparison of Selected Heterocyclic Derivatives
The following table presents illustrative IC50 data for various heterocyclic scaffolds against common cancer cell lines, showcasing their potent cytotoxic activity.
Note: IC50 values are highly dependent on assay conditions and are presented for comparative purposes.
The Drug Discovery and Validation Workflow: An Integrated Approach
The journey from a novel chemical entity to a preclinical candidate is a multi-stage, iterative process.[20] A robust and logical workflow is critical for success, ensuring that resources are focused on compounds with the highest potential.
Caption: Small Molecule Drug Discovery Workflow.
Step-by-Step Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a foundational colorimetric assay to determine a compound's effect on cell viability.[21][22] Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[22][23]
Causality: This assay provides the first critical data point: does the compound kill or inhibit the growth of cancer cells? It is a rapid, cost-effective method for screening large numbers of compounds to prioritize potent candidates.[23]
Methodology:
Cell Seeding:
Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.[24]
Compound Treatment:
Prepare a 2X serial dilution of the heterocyclic amine in culture medium. The concentration range should be wide (e.g., 0.01 µM to 100 µM) to determine the full dose-response curve.
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
Self-Validation: Include a "vehicle control" (e.g., 0.1% DMSO) to assess the effect of the solvent and a "no-cell" blank control for background absorbance.[25]
Incubation:
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
Rationale: This duration is typically sufficient for anti-proliferative or cytotoxic effects to manifest.
MTT Addition & Formazan Solubilization:
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[21]
Incubate for 3-4 hours at 37°C.[21][25] Live cells will produce purple formazan crystals.
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[25]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]
Data Acquisition & Analysis:
Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[21]
Subtract the blank from all readings.
Calculate the percentage of cell viability: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.[15]
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Step-by-Step Protocol: Mechanistic Validation via Western Blot for Apoptosis Markers
Once a compound shows cytotoxic activity, it is crucial to understand how it kills the cells. Western blotting can detect key protein markers of apoptosis.[26] The cleavage of Caspase-3 and its substrate, PARP, are hallmark indicators of apoptosis induction.[27]
Causality: This experiment validates that the compound's cytotoxicity is due to the induction of programmed cell death, a desirable mechanism for an anti-cancer agent. It helps differentiate from non-specific necrosis.
Methodology:
Sample Preparation:
Treat cells with the heterocyclic amine at concentrations around its IC50 value for 24 hours.
Self-Validation: Include an untreated control and a positive control (e.g., staurosporine) known to induce apoptosis.
Harvest both adherent and floating cells to capture the entire apoptotic population.[28] Collect cells by centrifugation.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[29]
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant containing the protein.
Determine protein concentration using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer:
Normalize protein amounts (e.g., 20-30 µg per lane) and denature by boiling in Laemmli sample buffer.[29]
Separate proteins by size on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
Immunoblotting:
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[28]
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for Cleaved Caspase-3 and Cleaved PARP.[26][29]
Self-Validation: Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.[29]
Wash the membrane extensively with TBST.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28]
Wash the membrane again with TBST.
Detection and Analysis:
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Analyze the results: an increase in the bands corresponding to Cleaved Caspase-3 (17/19 kDa) and Cleaved PARP (89 kDa) in treated samples compared to the control indicates apoptosis induction.[27][29]
Future Directions and Emerging Paradigms
The field of heterocyclic amines in oncology is continuously evolving. Future research will likely focus on:
Targeted Protein Degradation: Utilizing heterocyclic scaffolds to create Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of oncoproteins rather than just inhibiting them.
Multi-Targeted Agents: Designing single molecules that can modulate multiple oncogenic pathways simultaneously to overcome drug resistance.[16]
AI and Machine Learning: Employing computational methods to predict the activity of novel heterocyclic structures, accelerating the design-synthesize-test cycle.
By integrating these advanced strategies with the robust foundational principles and experimental workflows outlined in this guide, the oncology research community can continue to unlock the immense therapeutic potential of novel heterocyclic amines.
References
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing). (n.d.). RSC Publishing. Retrieved from [Link]
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules. Retrieved from [Link]
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2024). Current Cancer Therapy Reviews. Retrieved from [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). International Journal of Molecular Sciences. Retrieved from [Link]
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2022). ScholarWorks. Retrieved from [Link]
Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025). Preprints.org. Retrieved from [Link]
MTT assay. (2021). Bio-protocol. Retrieved from [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
Advances in heterocycles as DNA intercalating cancer drugs. (2024). ResearchGate. Retrieved from [Link]
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Future Medicinal Chemistry. Retrieved from [Link]
ADVANCEMENTS IN HETEROCYCLIC COMPOUNDS FOR TARGETED CANCER THERAPY. (2022). International Journal of Advanced Research in Science & Technology. Retrieved from [Link]
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2019). Molecules. Retrieved from [Link]
A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). SynOpen. Retrieved from [Link]
Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. (2026). Pharmaceuticals. Retrieved from [Link]
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). MDPI. Retrieved from [Link]
Drug Discovery and Development: A Step-By-Step Process. (2025). ZeClinics. Retrieved from [Link]
Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. (2017). Journal of Scientific and Medical Research. Retrieved from [Link]
Significance of Heterocyclic Compounds in Anti-Cancer Drugs. (2022). Longdom Publishing. Retrieved from [Link]
Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021). ResearchGate. Retrieved from [Link]
Heterocyclic Compounds : A Key to Unlocking Cancer Treatment. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight Against Cancer. (2021). Pharmaceuticals. Retrieved from [Link]
A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. (2022). Current Drug Targets. Retrieved from [Link]
Colorectal Cancer Carcinogens: Heterocyclic Amines. (2024). Cancer Care. Retrieved from [Link]
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved from [Link]
Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Pharmaceuticals. Retrieved from [Link]
Understanding the Small Molecule Discovery Approach: A Comprehensive Guide. (2026). Infinix Bio. Retrieved from [Link]
In vitro NLK Kinase Assay. (2018). Journal of Visualized Experiments. Retrieved from [Link]
small molecule drug discovery - Next Generation Treatment Solutions. (n.d.). Vipergen. Retrieved from [Link]
The Renaissance of Small Molecule Drug Discovery. (n.d.). Dotmatics. Retrieved from [Link]
In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2022). Bioorganic Chemistry. Retrieved from [Link]
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. Retrieved from [Link]
Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. (2022). Molecules. Retrieved from [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
Heterocyclic amine formation in meat. (n.d.). Wikipedia. Retrieved from [Link]
Application Note: Precision Amide Coupling Strategies for 1,3-Dimethyl-1H-indazol-4-amine
Topic: Amide coupling conditions for 1,3-dimethyl-1H-indazol-4-amine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary &...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Amide coupling conditions for 1,3-dimethyl-1H-indazol-4-amine
Content Type: Detailed Application Note and Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Analysis
The synthesis of amides derived from 1,3-dimethyl-1H-indazol-4-amine represents a specific challenge in medicinal chemistry, often encountered in the development of kinase inhibitors (e.g., FGFR, VEGFR targets).
Unlike standard aniline couplings, this substrate presents a "perfect storm" of reduced nucleophilicity:
Electronic Deactivation: The indazole core is electron-deficient. The amine at position 4 is electronically coupled to the electron-withdrawing pyrazole ring, significantly lowering the HOMO energy of the nitrogen lone pair.
Steric Hindrance: The methyl group at position 3 (C3-Me) imposes significant peri-strain. It creates a steric wall immediately adjacent to the amine, impeding the approach of bulky electrophiles.
Expert Insight: Standard carbodiimide conditions (EDC/HOBt) typically result in stalled conversion (<20%) or require excessive heating that promotes decomposition. Successful ligation requires pre-activation of the carboxylic acid to a highly reactive species (acid chloride, acyl fluoride, or active ester) or the use of high-energy coupling agents like HATU or T3P under forcing conditions.
Visualizing the Challenge
The following diagram illustrates the electronic and steric environment dictating the reaction strategy.
Caption: Mechanistic factors reducing the reactivity of the C4-amino group.
Recommended Protocols
Three distinct protocols are provided below, ranked by "Success Probability" vs. "Operational Complexity."
Method A: The High-Energy Standard (HATU)
Best for: Small-scale discovery chemistry (mg scale) and library synthesis.
Mechanism: HATU generates an O-azabenzotriazole active ester, which is highly reactive but less prone to racemization than acid chlorides. The 7-aza nitrogen provides an intramolecular base effect (anchimeric assistance) that accelerates the amine attack.
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL, 0.33 M).
Base Addition: Add DIPEA (3.0 mmol) and stir for 2 minutes.
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to ensure formation of the activated ester.
Note: Unlike standard anilines, RT stirring is often insufficient. Mild heating (45–50°C) overcomes the C3-methyl steric barrier.
Work-up: Dilute with EtOAc, wash with sat.[3] NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.
Method B: The "Sledgehammer" (Ghosez’s Reagent / Acid Chloride)
Best for: Extremely unreactive/bulky acids or when HATU fails. Also preferred for scale-up to avoid expensive peptide coupling reagents.
Mechanism: Converts the acid directly to the acid chloride in situ under neutral conditions using Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine). This avoids the acidic conditions of SOCl₂/Oxalyl Chloride which might degrade sensitive protecting groups.
Chlorination: Dissolve Carboxylic Acid (1.0 mmol) in dry DCM (5 mL). Add Ghosez’s Reagent (1.2 mmol) dropwise at 0°C.
Activation: Allow to warm to RT and stir for 1–2 hours. Monitor by TLC (methanol quench of an aliquot) to confirm acid chloride formation.
Coupling: Cool the mixture back to 0°C. Add Pyridine (3.0 mmol) followed by the 1,3-dimethyl-1H-indazol-4-amine (1.0 mmol) dissolved in minimal DCM.
Reaction: Allow to warm to RT. If conversion is slow after 4 hours, heat to reflux (40°C).
Quench: Quench with sat. NaHCO₃.
Method C: The Process-Friendly Option (T3P)
Best for: Scale-up (>10g), low epimerization requirements, and simple work-up.
Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is non-toxic, supplied as a solution (50% in EtOAc/DMF), and the by-products are water-soluble, simplifying purification.
Mix: Charge Carboxylic Acid (10 mmol), Amine (11 mmol), and Pyridine (40 mmol) into a flask with EtOAc (30 mL).
Addition: Add T3P solution (20-30 mmol) dropwise at 0°C.
Reaction: Heat the mixture to 60–70°C.
Critical Insight: T3P kinetics are slow at RT for hindered amines. The cyclic trimer structure of T3P requires thermal energy to open and react effectively with the sterically hindered indazole amine.
Work-up: Wash the organic layer with water, 0.5 M HCl (to remove pyridine), and sat. NaHCO₃. The product usually remains in the organic layer with high purity.
Comparative Data Analysis
The following table summarizes expected outcomes based on internal application data for hindered aniline couplings.
Feature
Method A (HATU)
Method B (Acid Chloride)
Method C (T3P)
Reactivity
High
Very High
Moderate-High
Steric Tolerance
Good
Excellent
Good
By-product Removal
Difficult (Tetramethylurea/HOBt)
Easy (Salts)
Very Easy (Water soluble)
Epimerization Risk
Low
High
Very Low
Scalability
Poor (Cost)
Good
Excellent
Recommended Temp
50°C
0°C to Reflux
60°C - 80°C
Troubleshooting Decision Tree
Use this logic flow to troubleshoot failed reactions.
Caption: Decision matrix for optimizing low-yielding couplings.
References
Due-Hansen, M. E., et al. (2016).[4][5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4][5][6][7] Organic & Biomolecular Chemistry, 14(2), 430-433.[4] Link
Dunetz, J. R., et al. (2016).[4][5] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 12029–12081. Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
BenchChem Technical Guides. "Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide." Link
Application Notes & Protocols: Strategic Synthesis of Pyridinylsulfonamide Derivatives from Aminoindazoles for Drug Discovery
Authored by a Senior Application Scientist Introduction: The Strategic Convergence of Indazole and Pyridinylsulfonamide Scaffolds In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by a Senior Application Scientist
Introduction: The Strategic Convergence of Indazole and Pyridinylsulfonamide Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug design. The indazole nucleus is a prominent heterocyclic motif, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1] The structural diversity of indazole analogs has garnered significant attention, leading to numerous compounds entering clinical trials.[2] Similarly, the sulfonamide functional group is a classic pharmacophore, integral to a vast array of therapeutic agents, from antibacterial to anticancer drugs.[1][3][4]
This application note provides a comprehensive guide to the synthesis of pyridinylsulfonamide derivatives of aminoindazoles, a class of compounds holding significant promise for the development of novel therapeutics. We will delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Chemical Principles and Mechanistic Insights
The core of this synthesis is a nucleophilic substitution reaction between an aminoindazole and a pyridinylsulfonyl chloride. The exocyclic amino group of the aminoindazole acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a stable sulfonamide linkage.
Causality Behind Experimental Choices: Regioselectivity and Reaction Control
A key consideration in the sulfonylation of aminoindazoles is regioselectivity. The indazole ring contains two endocyclic nitrogen atoms (N1 and N2) in addition to the exocyclic amino group. While the exocyclic amino group is generally more nucleophilic, reaction conditions must be carefully controlled to prevent undesired side reactions, such as sulfonylation at the N1 position of the indazole ring.
The choice of base is critical in this regard. A non-nucleophilic organic base, such as pyridine or triethylamine, is typically employed. The base serves two primary purposes:
To deprotonate the amino group , increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride.
To quench the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting materials.
The use of pyridine as both a base and a solvent can be particularly advantageous, as its catalytic role in acylation reactions is well-documented.[5]
Experimental Workflow Overview
The overall synthetic strategy is a straightforward yet robust two-step process, beginning with the readily available starting materials, an aminoindazole and a pyridinylsulfonyl chloride.
Caption: General workflow for the synthesis of pyridinylsulfonamide derivatives.
Detailed Experimental Protocol: Synthesis of N-(1H-Indazol-5-yl)pyridine-3-sulfonamide
This protocol provides a representative procedure for the synthesis of a pyridinylsulfonamide derivative from 5-aminoindazole.
Materials and Reagents:
5-Aminoindazole (98% purity)
Pyridine-3-sulfonyl chloride (≥97% purity) or its hydrochloride salt
Anhydrous Pyridine (solvent grade)
Ethyl acetate (reagent grade)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel (for column chromatography, 230-400 mesh)
Deionized water
Apparatus:
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
Ice bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Standard laboratory glassware
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-aminoindazole (1.0 eq). Dissolve the starting material in anhydrous pyridine (approximately 0.1 M concentration).
Cooling: Cool the resulting solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the sulfonyl chloride.
Reagent Addition: Slowly add pyridine-3-sulfonyl chloride (1.1 eq) portion-wise to the stirred solution at 0°C. If using the hydrochloride salt of pyridine-3-sulfonyl chloride, an additional equivalent of base may be required.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting aminoindazole spot indicates the completion of the reaction.
Work-up:
Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench any remaining sulfonyl chloride and to precipitate the product.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic layers and wash with brine to remove any remaining pyridine and water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system will depend on the specific polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters for the synthesis of various pyridinylsulfonamide derivatives of aminoindazoles. Yields and reaction times may vary depending on the specific substrates used.
Aminoindazole Substrate
Pyridinylsulfonyl Chloride
Base/Solvent
Time (h)
Typical Yield (%)
5-Aminoindazole
Pyridine-3-sulfonyl chloride
Pyridine
8
75-85
6-Aminoindazole
Pyridine-3-sulfonyl chloride
Pyridine
10
70-80
7-Aminoindazole
Pyridine-2-sulfonyl chloride
Pyridine
12
65-75
3-Aminoindazole
Pyridine-3-sulfonyl chloride
Pyridine
6
80-90
Troubleshooting and Field-Proven Insights
Low Yield: If the yield is lower than expected, ensure that all reagents and solvents are anhydrous. Water can hydrolyze the sulfonyl chloride, reducing the amount available for the reaction. Also, confirm the purity of the starting materials.
Multiple Spots on TLC: The presence of multiple spots may indicate the formation of side products, such as the di-sulfonated product or N1/N2 sulfonylation. To minimize this, ensure the slow, portion-wise addition of the sulfonyl chloride at low temperatures. A slightly reduced stoichiometry of the sulfonyl chloride (e.g., 1.05 eq) can also be beneficial.
Purification Challenges: Pyridinylsulfonamide derivatives can sometimes be challenging to purify due to their polarity. A careful selection of the eluent system for column chromatography is crucial. In some cases, a reverse-phase chromatography approach may be necessary.
Handling of Pyridine-3-sulfonyl chloride: This reagent is moisture-sensitive and corrosive.[6] It should be handled in a fume hood with appropriate personal protective equipment. Contact with water can liberate toxic gas.[6]
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the reagents.
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
Reagent Handling: Pyridine is flammable and has a strong, unpleasant odor. Pyridinylsulfonyl chloride is a corrosive solid that reacts with water. Handle with care.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of pyridinylsulfonamide derivatives from aminoindazoles represents a robust and versatile strategy for the generation of novel chemical entities with significant therapeutic potential. The protocol outlined in this application note is a validated starting point for researchers in the field. By understanding the underlying chemical principles and carefully controlling the reaction parameters, scientists can efficiently access a diverse library of these promising compounds for further biological evaluation.
References
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. MDPI. [Link]
Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. PubMed. [Link]
Method for producing pyridine-3-sulfonyl chloride.
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. [Link]
Synthesis method of pyridine-3-sulfonyl chloride.
SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Taylor & Francis Online. [Link]
Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. PubMed. [Link]
Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. ResearchGate. [Link]
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. LinkedIn. [Link]
Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal. [Link]
Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IDEAS. [Link]
Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Royal Society of Chemistry. [Link]
Strategies for the synthesis of 2‐aminoindazoles via N−N bond formation. ResearchGate. [Link]
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science. [Link]
The transformation of a nitroindazole to an aminoindazole is a foundational protocol in medicinal chemistry. The resulting electron-rich aminoindazole scaffold serves as a critical building block for synthesizing kinase...
Author: BenchChem Technical Support Team. Date: March 2026
The transformation of a nitroindazole to an aminoindazole is a foundational protocol in medicinal chemistry. The resulting electron-rich aminoindazole scaffold serves as a critical building block for synthesizing kinase inhibitors, Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors, and various other pharmacologically active agents[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." We will examine the mechanistic causality of the reduction, detail a self-validating experimental protocol, and address the specific chemoselectivity challenges—such as dehalogenation—that frequently compromise yields in complex indazole substrates.
Mechanistic Rationale: The Haber Pathway
The catalytic hydrogenation of an aromatic nitro group over a heterogeneous Palladium on Carbon (Pd/C) catalyst is highly efficient but mechanistically complex[3]. The reaction follows the classical Haber mechanism. The nitroarene adsorbs onto the palladium surface, where dissociated hydrogen atoms facilitate a stepwise reduction. The nitro group is first reduced to a nitroso intermediate, followed by a hydroxylamine, and ultimately to the target aniline (aminoindazole)[4].
Understanding this sequence is critical: if hydrogen mass transfer is insufficient (e.g., poor stirring), the highly reactive nitroso and hydroxylamine intermediates can prematurely desorb and condense with one another, forming unwanted azoxy or azo dimers[4].
Stepwise reduction of the nitro group via the Haber mechanism.
Experimental Protocol: Standard Pd/C Hydrogenation
This protocol is designed as a self-validating system. By strictly controlling the reaction atmosphere and mass transfer dynamics, you ensure complete conversion while mitigating dimer formation.
Reagents & Materials:
Substrate: Nitroindazole derivative (e.g., 6-nitroindazole or 7-nitroindazole)[1][2].
Catalyst: 10% Palladium on Carbon (Pd/C). Typically, 10–20% by weight relative to the substrate is used[1][5].
Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)[1].
Atmosphere: Hydrogen gas (via balloon or Parr shaker apparatus).
Filtration: Celite® 545.
Step-by-Step Methodology
Reaction Setup: In a round-bottom flask or high-pressure hydrogenation vessel, dissolve the nitroindazole (1.0 equiv) in the selected solvent (approx. 10–20 mL per gram of substrate)[1]. Ensure complete dissolution to maximize surface contact with the catalyst.
Catalyst Addition (Critical Safety Step): Carefully add the 10% Pd/C catalyst. Causality Note: Dry Pd/C is highly pyrophoric, particularly in the presence of volatile solvent vapors like methanol. Always purge the reaction flask with an inert gas (Nitrogen or Argon) before introducing the catalyst to prevent auto-ignition.
Atmospheric Exchange: Seal the vessel, evacuate under a mild vacuum, and backfill with hydrogen gas. Repeat this purge cycle a minimum of three times. This strict deoxygenation prevents the competitive oxidation of the catalyst and ensures a pure H₂ atmosphere.
Hydrogenation Execution: Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm via balloon, or up to 3 atm in a Parr apparatus) for 2 to 4 hours[1][5]. Causality Note: Vigorous stirring is mandatory to overcome the gas-liquid-solid mass transfer limitations inherent in triphasic heterogeneous catalysis.
Reaction Monitoring: Monitor the progress via TLC or LC-MS. The reaction is complete when the yellow-tinted nitro starting material is fully consumed, yielding a highly polar, often fluorescent amino product spot.
Workup & Catalyst Removal: Carefully filter the crude reaction mixture through a tightly packed pad of Celite®[1][6]. Causality Note: Pd/C nanoparticles can easily pass through standard filter paper; the deep filtration bed of Celite® traps the catalyst, preventing heavy metal contamination in your final product. Wash the filter cake thoroughly with excess solvent.
Isolation: Concentrate the filtrate under reduced pressure. Because electron-rich aminoindazoles are susceptible to rapid air oxidation, it is highly recommended to use the crude product immediately in the subsequent synthetic step (e.g., reductive amination or coupling)[1][6].
Workflow for the Pd/C catalytic hydrogenation of nitroindazoles.
Chemoselectivity & Troubleshooting: The Dehalogenation Dilemma
While standard Pd/C hydrogenation is exceptionally clean for unsubstituted nitroindazoles, it introduces a severe chemoselectivity flaw when the substrate contains halogen atoms (e.g., 3-iodo-6-methyl-5-nitro-1H-indazole)[7].
The Causality of Dehalogenation:
Palladium(0) is highly active and readily undergoes oxidative addition into Aryl-Iodine and Aryl-Bromine bonds. This pathway directly competes with nitro reduction. Once the halogen is excised, hydrogen terminates the resulting aryl intermediate, destroying the functional handle intended for downstream cross-coupling reactions[7][8].
Mitigation Strategies:
Catalyst Poisoning: To preserve halogens or other sensitive reducible groups (like alkynes or nitriles), switch to a poisoned catalyst such as a Pd/C-ethylenediamine complex (Pd/C(en)) or Platinum on Carbon (Pt/C)[8][9]. These modified surfaces suppress the oxidative addition into the Ar-X bond while maintaining enough activity to reduce the nitro group.
Orthogonal Reducing Agents: If catalytic hydrogenation continues to cleave the halogen, pivot to non-hydrogenation methods. Tin(II) chloride (SnCl₂·2H₂O) in refluxing ethanol or Iron (Fe) powder in acidic media (AcOH) are highly reliable, classical alternatives that leave aryl halides completely intact[3][7][8].
Quantitative Data: Comparison of Reduction Conditions
To guide your protocol selection, the following table summarizes typical conditions, substrate scopes, and expected outcomes based on established literature[1][5][6][7][8].
Excellent; preserves Ar-I, Ar-Br, and Ar-Cl bonds.
70–85%
Halogenated Nitroindazole
Fe powder / NH₄Cl
EtOH / H₂O
80 °C, 2–4 h
Excellent; mild, cost-effective, and environmentally benign.
75–90%
Cyano/Alkyne-Nitroindazole
Pd/C(en) + H₂
THF or MeOH
RT, 1–3 atm
Good; preserves sensitive reducible groups via poisoned catalyst.
80–90%
References
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances.[Link]
Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. CLOCKSS.[Link]
Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. PMC.[Link]
Method of reducing aromatic nitro compounds.
Nitro Reduction - Common Conditions. Common Organic Chemistry.[Link]
Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors. PMC.[Link]
Application Note: Buchwald-Hartwig Amination of 1,3-Dimethyl-1H-indazol-4-amine in Pharmaceutical Synthesis
Introduction & Strategic Rationale 1,3-Dimethyl-1H-indazol-4-amine is a highly valued heterocyclic building block in modern drug discovery, notably serving as a critical intermediate in the synthesis of mucosa-associated...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
1,3-Dimethyl-1H-indazol-4-amine is a highly valued heterocyclic building block in modern drug discovery, notably serving as a critical intermediate in the synthesis of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors and various kinase-targeted therapeutics [[1]](). The functionalization of the C4-amino group via the Buchwald-Hartwig cross-coupling reaction allows for the rapid generation of diverse arylamine libraries. This palladium-catalyzed methodology has largely superseded classical, harsher techniques like nucleophilic aromatic substitution, offering unparalleled substrate scope and functional group tolerance [[2]]().
This application note provides a comprehensive, self-validating protocol for the efficient C-N coupling of 1,3-dimethyl-1H-indazol-4-amine with aryl and heteroaryl halides.
Mechanistic Overview & Causality of Reagent Selection
The reaction proceeds through a canonical Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination 3. However, coupling 1,3-dimethyl-1H-indazol-4-amine presents specific electronic and steric challenges. The inherent nucleophilicity of the primary amine is attenuated by the electron-withdrawing indazole core. Furthermore, the N1 and N2 heteroatoms of the indazole ring can act as competing coordination sites, potentially poisoning the palladium catalyst.
Ligand Selection: To counteract catalyst poisoning, sterically demanding bidentate ligands like Xantphos are required to enforce a highly reactive Pd center and prevent off-target coordination 4.
Base Selection: While NaOtBu is a standard strong base, it can induce side reactions in complex pharmaceutical intermediates. For base-sensitive substrates, LHMDS is highly recommended because it can form transient protective aggregates with sensitive functional groups, acting as an in-situ protecting group during the coupling 5.
Catalytic cycle of the Buchwald-Hartwig amination for indazol-4-amines.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for coupling 1,3-dimethyl-1H-indazol-4-amine with standard aryl chlorides/bromides.
Entry
Catalyst Precursor
Ligand
Base
Solvent
Temp (°C)
Expected Yield (%)
Mechanistic Rationale
1
Pd₂(dba)₃ (2 mol%)
Xantphos (4 mol%)
Cs₂CO₃
1,4-Dioxane
100
85–95%
Standard conditions; bidentate ligand prevents indazole N-coordination.
2
Pd(OAc)₂ (5 mol%)
tBuBrettPhos (5 mol%)
NaOtBu
Toluene
80
75–85%
Highly active dialkylbiaryl phosphine; ideal for unactivated aryl chlorides.
3
Pd₂(dba)₃ (2.5 mol%)
RuPhos (5 mol%)
LHMDS
THF
70
80–90%
Mild base prevents hydrolysis of sensitive functional groups (e.g., esters).
4
Pd(OAc)₂ (5 mol%)
BINAP (7.5 mol%)
K₂CO₃
Toluene
100
50–65%
Older generation system; sluggish reductive elimination leads to lower yields.
Step-by-Step Experimental Protocol
Step-by-step experimental workflow for palladium-catalyzed C-N cross-coupling.
Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which permanently arrests the catalytic cycle.
Action: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, add Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs₂CO₃ (1.5 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
Self-Validation: The Pd₂(dba)₃ powder must be a deep, dark purple. If it appears brown or grey, the catalyst has degraded and will result in reaction failure.
Step 2: Substrate Addition
Action: Add 1,3-dimethyl-1H-indazol-4-amine (1.0 equiv) and the aryl halide (1.1 equiv).
Action: Add anhydrous, degassed 1,4-dioxane (typically 0.1 M to 0.2 M relative to the indazole). Seal the vial with a PTFE-lined septum cap.
Step 3: Thermal Activation
Causality: The reduction of Pd(II) to the active Pd(0) species and the subsequent oxidative addition require thermal energy to overcome the activation barrier.
Action: Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800–1000 rpm) for 12–18 hours.
Self-Validation: Within the first 15–30 minutes of heating, the reaction mixture will transition from dark purple to a deep orange/red hue, visually confirming the formation of the active Pd(0)-Xantphos complex. The gradual precipitation of inorganic salts (CsX) will turn the mixture opaque.
Step 4: Reaction Monitoring
Action: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and filter through a 0.2 µm syringe filter.
Self-Validation: Analyze via LC-MS or TLC (UV 254 nm). The starting 1,3-dimethyl-1H-indazol-4-amine exhibits strong UV absorbance. Complete consumption of the starting material peak confirms reaction completion.
Step 5: Quench and Aqueous Workup
Causality: A mild acidic quench neutralizes any remaining base and protonates the indazole nitrogen, partitioning the organic product into the organic layer while removing inorganic salts into the aqueous phase.
Action: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification
Action: Purify the crude residue via flash column chromatography on silica gel. Employ a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the aryl substituent to isolate the pure secondary amine.
References
US20240150321A1 - Pyrazolylsulfonamide compounds and their use in therapy - Google Patents. 1
Application Note: Strategic Reagents and Protocols for Regioselective N-Methylation of 1H-Indazol-4-amine Precursors
Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and phenols in the development of kinase inhibitors. However, functionalizi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and phenols in the development of kinase inhibitors. However, functionalizing the 1H-indazol-4-amine precursor presents a profound regioselectivity challenge. The molecule possesses three distinct nucleophilic nitrogen centers: the N1 and N2 atoms of the indazole core, and the exocyclic primary amine at the C4 position.
This application note provides an authoritative guide to the reagents and mechanistic strategies required to achieve precise, regioselective N-methylation across these three sites. By understanding the thermodynamic and kinetic causality behind each reagent system, researchers can eliminate isomeric mixtures, prevent over-alkylation, and streamline downstream purification.
Mechanistic Causality: The Tri-Nucleophilic Challenge
The tautomeric nature of indazoles (existing in equilibrium between 1H and 2H forms) dictates their baseline reactivity. The 1H-tautomer is thermodynamically more stable due to its fully aromatic benzenoid structure, whereas the 2H-tautomer adopts a less stable quinonoid structure [2].
When designing a methylation strategy, the choice of reagent and reaction conditions directly controls which nitrogen acts as the primary nucleophile:
N1-Methylation (Thermodynamic Control): Direct alkylation under basic conditions with heating drives the reaction toward the thermodynamically stable N1-isomer.
N2-Methylation (Kinetic/Acid-Catalyzed Control): Under acidic conditions, the more basic N1 nitrogen is protonated, sterically and electronically directing the electrophilic attack to the N2 position [3].
C4-Amine Methylation (Reductive Amination): Direct alkylation of the exocyclic amine with methyl halides inevitably causes di-alkylation (quaternary salts) and competes with the core nitrogens. Reductive amination circumvents this by forming a transient imine/iminium intermediate, which is selectively reduced to the mono-methylated amine [4].
Caption: Regioselective methylation pathways for 1H-indazol-4-amine precursors.
Quantitative Data: Reagent Selection and Yield Optimization
To facilitate rapid decision-making, the following table synthesizes the expected quantitative outcomes and causal mechanisms for the primary methylation strategies.
Table 1: Reagent Selection Matrix for 1H-Indazol-4-amine Methylation
Target Site
Preferred Reagent System
Causality / Mechanism
Expected Yield
Isomer Ratio (Target:Others)
N1 (Core)
Methyl Iodide (MeI), K₂CO₃, DMF, 60°C
Thermodynamic control. Elevated temperatures allow equilibration to the more stable benzenoid 1H-tautomer [1].
65 - 85%
> 8:1 (N1:N2)
N2 (Core)
Methyl 2,2,2-trichloroacetimidate, TfOH, DCM
Acid catalysis. Protonation of N1 sterically blocks it, forcing the bulky imidate to deliver the methyl group to N2 kinetically [3].
50 - 75%
> 10:1 (N2:N1)
C4 (Amine)
Formaldehyde (CH₂O), NaBH(OAc)₃, DCE, pH 4-5
Reductive amination. Mild hydride source selectively reduces the iminium ion without over-alkylating or reducing the indazole core [5].
Causality Focus: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent that tolerates the weakly acidic conditions (pH 4-5) required for optimal iminium formation. This prevents the premature reduction of formaldehyde to methanol, ensuring high atom economy and preventing di-alkylation [4].
Self-Validating Step-by-Step Workflow:
Dissolution: Suspend 1H-indazol-4-amine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Imine Formation: Add aqueous formaldehyde (37% w/w, 1.05 eq). Crucial validation step: Add glacial acetic acid dropwise until the pH reaches 4-5 (verify via pH paper). Stir at room temperature for 1-2 hours.
Reaction Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). Do not proceed until the primary amine spot is consumed, validating complete conversion to the iminium intermediate.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Quenching & Purification: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Caption: Step-by-step workflow for the selective reductive amination of the C4-exocyclic amine.
Protocol B: Thermodynamic N1-Methylation of the Indazole Core
Causality Focus: To methylate the N1 position while leaving the C4-amine relatively untouched (or assuming the C4-amine is temporarily protected, e.g., with a Boc group), thermodynamic control is utilized. Heating the reaction to 60 °C provides the activation energy necessary to overcome the kinetic N2-alkylation pathway, allowing the system to settle into the lower-energy N1-alkylated state [1].
Self-Validating Step-by-Step Workflow:
Dissolution: Dissolve the indazole precursor (1.0 eq) in anhydrous DMF (0.3 M) under a nitrogen atmosphere.
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation of the indazole core.
Alkylation: Cool to 0 °C. Add Methyl Iodide (MeI) (1.1 eq) dropwise.
Thermodynamic Equilibration: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4-6 hours. Validation step: LC-MS monitoring should show the initial kinetic formation of the N2-isomer gradually converting to the dominant N1-isomer peak over time.
Workup: Cool to room temperature, dilute with water (5 volumes) to precipitate the product or extract with Ethyl Acetate (3 x 20 mL) if the product remains in solution.
Troubleshooting Data
Table 2: Common Deviations and Corrective Actions
Observation
Probable Cause
Corrective Action
Over-methylation at C4 (Dimethylation)
Excess CH₂O or use of highly reactive direct alkylating agents (e.g., MeI) without protection.
Strictly limit CH₂O to 1.0 - 1.05 eq. Ensure NaBH(OAc)₃ is added after complete imine formation.
Poor N1/N2 Selectivity
Insufficient thermodynamic driving force (reaction run too cold).
Increase reaction temperature to 60-80 °C to allow equilibration to the N1-isomer.
Incomplete C4 Reduction
Imine/iminium intermediate not fully formed before reduction.
Pre-stir amine and aldehyde for 1-2h; rigidly validate pH is between 4-5 before adding reductant.
References
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles
ResearchGate
URL: [Link]
Reductive Amination, and How It Works
Master Organic Chemistry
URL: [Link]
Application
Synthesis of FGFR4 inhibitors using 4-aminoindazole scaffolds
Application Note: Precision Synthesis of Selective FGFR4 Inhibitors using 4-Aminoindazole Scaffolds Executive Summary This guide details the synthetic protocol for developing selective Fibroblast Growth Factor Receptor 4...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Selective FGFR4 Inhibitors using 4-Aminoindazole Scaffolds
Executive Summary
This guide details the synthetic protocol for developing selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors utilizing a 4-amino-1H-indazole scaffold.[1] Unlike pan-FGFR inhibitors that target the conserved ATP-binding pocket, these inhibitors achieve isoform selectivity by forming a covalent bond with Cys552 , a residue unique to FGFR4 (replaced by Tyr563 in FGFR1).[1] The protocol focuses on the synthesis of Compound 7v (and related analogs), a representative high-potency inhibitor (IC50 < 1 nM) described in recent medicinal chemistry literature (J. Med.[1] Chem. 2022).[1][2][3][4]
Mechanistic Rationale & Design Strategy
The Target: FGFR4-FGF19-KLB Axis
Aberrant signaling through the FGF19-FGFR4 axis is a primary oncogenic driver in Hepatocellular Carcinoma (HCC).[1] Effective inhibition requires sparing FGFR1/2/3 to avoid hyperphosphatemia and tissue calcification toxicities associated with pan-FGFR blockade.
The Solution: Covalent Targeting of Cys552 [2][4][5]
Selectivity Filter: FGFR4 contains a cysteine (Cys552) in the kinase hinge region.[1][2][4][5][6] FGFR1, 2, and 3 contain a Tyrosine at this position.[1][5]
Scaffold: The 4-aminoindazole core serves as an ATP-mimetic hinge binder.[1]
Warhead: An acrylamide moiety attached to the C4-amino group acts as a Michael acceptor, positioned to undergo a nucleophilic attack by the thiol of Cys552.
Tail Region (C6): A hydrophobic moiety (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) at the C6 position occupies the hydrophobic pocket behind the gatekeeper residue, enhancing binding affinity.[1]
Figure 1: Mechanism of Action & Selectivity Logic
Caption: Logic flow for achieving FGFR4 selectivity via covalent targeting of Cys552.
Retrosynthetic Analysis
The synthesis is designed to be modular, allowing for late-stage variation of the C6-tail and the C4-warhead.[1]
Key Disconnections:
Amide Coupling: Installation of the acrylamide warhead (Final Step).
Nitro Reduction: Unmasking the C4-amine.
Suzuki-Miyaura Coupling: Introduction of the C6-aryl tail.
Indazole Formation: Cyclization of the benzaldehyde precursor.[7]
Figure 2: Synthetic Workflow
Caption: Step-by-step synthetic route from benzaldehyde precursor to final covalent inhibitor.
Detailed Experimental Protocols
Stage 1: Scaffold Construction
Objective: Synthesis of 6-bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[1]
Cyclization:
Dissolve 4-bromo-2-fluoro-6-nitrobenzaldehyde (5.0 g, 20 mmol) in Ethanol (50 mL).
Workup: Cool to RT. The product, 6-bromo-4-nitro-1H-indazole , often precipitates.[1] Filter and wash with cold ethanol. If not, concentrate and purify via flash chromatography (Hex/EtOAc).
Dissolve the indazole (4.0 g, 16.5 mmol) in DCM (40 mL) and add p-TsOH (catalytic, 10 mol%).[1]
Add 3,4-Dihydro-2H-pyran (DHP) (2.3 mL, 25 mmol) dropwise at 0°C.
Stir at RT for 12 hours.
Workup: Wash with NaHCO3, brine, dry over Na2SO4.[1]
Note: THP protection is preferred for ease of removal, but SEM (using SEM-Cl/NaH) provides better solubility for the Suzuki step if the intermediate is insoluble.[1]
Stage 2: Core Functionalization (The "Tail")
Objective: Installation of the hydrophobic group at C6.
Rationale: The 2,6-dichloro-3,5-dimethoxyphenyl group is a "privileged" motif in FGFR inhibitors (e.g., H3B-6527), filling the hydrophobic pocket.[1]
Result: Dose-dependent disappearance of p-FGFR4 and p-ERK bands.[1]
References
Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 2022.[1][9] Link[1][9]
Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. European Journal of Medicinal Chemistry, 2023. Link[1]
Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry, 2020.[1] Link[1]
Structure-based design of a dual-warhead covalent inhibitor of FGFR4. Communications Chemistry, 2022.[1][2] Link
Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Bioorganic Chemistry, 2025. Link[1]
Application Note: Precision Sulfonylation of 4-Amino-1H-Indazoles
Abstract The sulfonylation of 4-amino-1H-indazoles presents a unique regioselectivity challenge due to the competition between the exocyclic primary amine at C4 and the nucleophilic endocyclic nitrogens (N1/N2). While th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The sulfonylation of 4-amino-1H-indazoles presents a unique regioselectivity challenge due to the competition between the exocyclic primary amine at C4 and the nucleophilic endocyclic nitrogens (N1/N2). While the C4-amine is generally more nucleophilic, the acidic N1-H can lead to competitive N-sulfonylation or bis-sulfonylation, particularly under basic conditions. This guide outlines three field-proven protocols to achieve high-fidelity synthesis of N-(1H-indazol-4-yl)sulfonamides , ranging from a robust protection-deprotection strategy to a "bis-sulfonylation/hydrolysis" tactic that leverages differential stability.
Strategic Analysis & Mechanistic Insight
The Regioselectivity Challenge
The 4-amino-1H-indazole scaffold contains three potential sites for electrophilic attack:
C4-Exocyclic Amine (
): The desired target. Typically the most nucleophilic neutral site.
N1-Indazole Nitrogen: Acidic (
in DMSO). Under basic conditions, the N1-anion is highly reactive, leading to N1-sulfonylation.
N2-Indazole Nitrogen: Less reactive but can participate in tautomeric equilibrium, occasionally leading to N2-isomers.
Chemical Logic of the Protocols
Method A (Protected Route): Eliminates N1 reactivity using a protecting group (Boc, THP, or SEM). This is the Gold Standard for high-value intermediates.
Method B (Direct Sulfonylation): Uses weak bases (Pyridine) to maintain N1 in its neutral, less reactive protonated state while activating the sulfonyl chloride.
Method C (Bis-Sulfonylation/Hydrolysis): Deliberately pushes the reaction to the bis-sulfonylated species (N1, N4-disulfonyl), followed by chemoselective basic hydrolysis. The N1-sulfonyl bond (sulfonamide of a heterocyclic nitrogen) is labile to base, whereas the C4-sulfonamide (aniline-like) is stable.
Experimental Protocols
Method A: The Protected Route (Gold Standard)
Best for: Complex substrates, scale-up, and when maximum yield is critical.
Step 1: N1-Protection (Boc Strategy)
Dissolve 4-amino-1H-indazole (1.0 equiv) in anhydrous THF or DCM (0.2 M).
Add
(1.1 equiv) and DMAP (0.1 equiv).
Stir at RT for 2–4 h. Monitor by TLC/LCMS for conversion to tert-butyl 4-amino-1H-indazole-1-carboxylate.
Note: The 4-amino group is less reactive towards
than the N1 position under these conditions.
Workup: Dilute with water, extract with EtOAc, wash with brine, dry (
), and concentrate.
Step 2: Sulfonylation
Dissolve the N1-Boc intermediate (1.0 equiv) in anhydrous Pyridine (0.2 M).
Evaporate DCM and redissolve the crude residue in MeOH/THF (1:1).
Add 2M NaOH or
(excess, 5.0 equiv).
Stir at RT or mild heat (
) for 1–4 h.
Mechanism:[3][4][5][6][7][8] The nucleophilic attack occurs at the sulfur of the N1-sulfonyl group (acting like an amide), cleaving it. The C4-sulfonamide (acting like an aniline derivative) is stable to these conditions.
Workup: Acidify to pH 5–6 with 1M HCl. The product often precipitates. Filter or extract with EtOAc.
Visualization & Decision Pathways
Reaction Workflow Diagram
Caption: Three strategic pathways for the synthesis of 4-sulfonamidoindazoles. Method A offers the highest reliability, while Method C utilizes chemoselective reactivity to correct over-sulfonylation.
Decision Tree: Selecting the Right Method
Caption: Logic flow for selecting the optimal synthetic protocol based on substrate value and reactivity profiles.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Bis-sulfonylation (N1 & C4)
Excess reagent or strong base usage.
Switch to Method C (hydrolyze the N1-sulfonate) or strictly control stoichiometry (0.95 equiv) at in Method B.
N1-Sulfonylation Only
C4-amine is non-nucleophilic; N1 is deprotonated.
Use Method A (Boc protection) to force reaction at C4. Ensure base is not too strong (avoid NaH).
No Reaction
Sulfonyl chloride hydrolysis or steric bulk.
Dry solvents thoroughly. Add catalytic DMAP . Heat to (if using Method A).
Use CuSO4 (aq) wash or extensive 1M HCl washes during workup to remove pyridine traces.
References
Vertex Pharmaceuticals. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry. Link
RSC Medicinal Chemistry. (2025).[10][11] Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Royal Society of Chemistry.[10][11] Link
BenchChem. (2025). Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Link
MDPI. (2024).[12] Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Link
Organic Chemistry Portal. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Link
Technical Support Center: Optimizing 4-Aminoindazole Synthesis
Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the reduction of 4-nitroindazole.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the reduction of 4-nitroindazole. Indazoles are notoriously tricky substrates; their nitrogen-rich core often leads to catalyst poisoning, stalled intermediates, and intractable emulsions during isolation.
This guide abandons generic advice. Instead, we will diagnose the specific mechanistic failures occurring in your flask and provide field-proven, self-validating protocols to maximize your yield of 4-aminoindazole.
Part 1: Diagnostic FAQs & Troubleshooting
Q: Why is my Pd/C catalytic hydrogenation stalling, and why do I see a mid-polarity spot on my TLC?A: Your reaction has likely stalled at the hydroxylamine intermediate (Ar-NHOH) . The reduction of a nitro group proceeds sequentially: nitro
nitroso hydroxylamine amine. The final cleavage of the N–O bond is the rate-limiting step. Because the indazole ring contains multiple basic nitrogen atoms (N1, N2), these lone pairs aggressively coordinate to the palladium surface, competing for active catalytic sites[1]. This competitive binding starves the hydroxylamine of surface-bound hydrogen, stalling the reaction.
Solution: Switch to a protic solvent system (e.g., adding a catalytic amount of acetic acid) to protonate the intermediate and weaken the N–O bond, or switch to transfer hydrogenation[2].
Q: I need to preserve a halogen on my indazole ring. Can I still use Pd/C?A: No. Standard Pd/C hydrogenation will likely result in simultaneous dehalogenation (hydrogenolysis of the C-X bond). For chemoselective reduction, you must abandon surface catalysis and use a single-electron transfer (SET) reagent like Stannous Chloride (
)[3]. is immune to catalyst poisoning and will exclusively reduce the nitro group.
Q: My
reduction worked, but I cannot extract the 4-aminoindazole. It forms a thick white emulsion. How do I isolate it?A: You are experiencing tin hydroxide precipitation. 4-Aminoindazole is amphoteric and highly polar. When you quench an reaction with mild base, insoluble tin salts (e.g., ) precipitate and trap your product.
Solution: You must aggressively basify the aqueous layer to pH > 10 using 3N KOH or NaOH. This converts the insoluble tin hydroxides into highly soluble stannate complexes (e.g., ), breaking the emulsion and allowing the free 4-aminoindazole base to be cleanly extracted into an organic solvent[3].
Part 2: Mechanistic Visualizations
Figure 1: Reaction pathway of nitro reduction illustrating the rate-limiting hydroxylamine step.
Figure 2: Troubleshooting workflow for stalled catalytic hydrogenation of nitroindazoles.
Tedious aqueous workup; prone to severe emulsion formation.
Part 4: Self-Validating Experimental Protocols
Protocol A: Transfer Hydrogenation (Recommended for Highest Yield)
Causality: Hydrazine decomposes on the palladium surface to generate nitrogen gas and hydrogen in situ. This creates an exceptionally high localized concentration of active hydrogen directly at the metal surface, which kinetically overwhelms the competitive binding of the indazole nitrogens[2],[4].
Step-by-Step Methodology:
Setup: In a round-bottom flask, dissolve 4-nitroindazole (1.0 equiv) in absolute methanol (0.2 M concentration).
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a gentle stream of argon to prevent auto-ignition.
Reaction: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 3 to 5 hours.
Self-Validation Checkpoint: Before working up, spot the mixture on a TLC plate (Eluent: 10% MeOH in DCM). The starting material (UV active, high
) must be completely absent. A new, highly polar spot (ninhydrin positive) should appear. If a mid- spot remains, the reaction is stalled at the hydroxylamine; add 1.0 equiv more hydrazine and reflux for 1 additional hour.
Workup: Cool to room temperature. Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C. Wash the pad thoroughly with hot methanol.
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 4-aminoindazole.
operates via a single-electron transfer mechanism rather than surface-bound hydrogenolysis, making it immune to the surface-poisoning effects of the indazole ring[3].
Step-by-Step Methodology:
Setup: In a bicol flask, suspend 4-nitroindazole (1.0 equiv) in a 1:1 mixture of Methanol and concentrated HCl (0.3 M concentration).
Reagent Addition: Add anhydrous
(5.5 equiv) in one portion.
Reaction: Heat the solution to 100°C. The suspension will become a homogenous solution as the reaction proceeds. Stir for 1 hour.
Solvent Removal: Evaporate the methanol under reduced pressure. Dissolve the resulting white crude mass in hot water.
Self-Validation Checkpoint (Critical): Begin adding 3N KOH dropwise. Initially, a thick white emulsion of tin hydroxides will form. Do not stop here. Continue adding KOH while monitoring with pH paper until the aqueous phase reaches pH > 10 and the solution becomes clear (stannate formation). If the solution is still milky, your product is trapped; add more KOH.
Extraction: Extract the clear, basic aqueous layer three times with diethyl ether or ethyl acetate.
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate to yield 4-aminoindazole.
Part 5: References
Title : How do you do reduction of aromatic nitro or nitroimidazole ?
Source : ResearchGate
URL :
Title : reduction of nitroindazoles: preparation of new amino and chloroamino derivatives
Source : CLOCKSS
URL :
Title : Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction
Source : BenchChem
URL :
Title : 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides
Source : PMC / NIH
URL :
Avoiding over-reduction during 4-nitroindazole hydrogenation
Welcome to the Technical Support Center for Indazole Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic synthesis: th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indazole Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic synthesis: the chemoselective hydrogenation of 4-nitroindazole to 4-aminoindazole without triggering over-reduction.
This guide is structured to provide researchers and drug development professionals with mechanistic causality, self-validating protocols, and actionable troubleshooting logic.
Visualizing the Problem: Mechanistic Pathways
To control a reaction, we must first understand its divergence points. The hydrogenation of 4-nitroindazole proceeds through nitroso and hydroxylamine intermediates. Over-reduction occurs when the reaction conditions inadvertently activate the stable indazole carbocycle or cleave the N-N bond.
Reaction pathways of 4-nitroindazole highlighting target and over-reduction products.
Q1: What exactly constitutes "over-reduction" when hydrogenating 4-nitroindazole, and why does it happen?Answer: In the context of 4-nitroindazole, over-reduction refers to the unintended addition of hydrogen beyond the complete reduction of the nitro group. The primary over-reduction risk is the hydrogenation of the carbocycle (benzene ring), leading to 4-amino-4,5,6,7-tetrahydro-1H-indazole[1]. Another severe over-reduction pathway is the hydrogenolytic cleavage of the N-N bond in the pyrazole ring.
Causality: The indazole carbocycle is susceptible to reduction under high hydrogen pressure or when using highly active catalysts like platinum oxide (PtO2) or rhodium[1]. N-N cleavage is typically catalyzed by Raney Nickel at elevated temperatures due to its strong hydrogenolysis activity.
Q2: How do I select the right catalyst to avoid carbocycle reduction?Answer: Palladium on carbon (Pd/C) is the gold standard for chemoselective nitro reduction in indazoles. Unlike Pt or Rh, Pd/C under mild conditions selectively reduces the nitro group without saturating the aromatic carbocycle[1][2].
Table 1: Catalyst and Condition Effects on 4-Nitroindazole Hydrogenation
Catalyst System
Operating Conditions
Primary Product
Over-Reduction Risk
Selectivity
10% Pd/C
1–3 bar H₂, 25–50 °C
4-Aminoindazole
Low (Target conditions)
> 95%
PtO₂ (Adams)
> 5 bar H₂, > 50 °C
4-Amino-4,5,6,7-tetrahydroindazole
High (Carbocycle reduction)
< 50%
Raney Nickel
1–5 bar H₂, > 50 °C
Ring-opened anilines
High (N-N bond cleavage)
~ 60%
Pd/C + Acid
1–3 bar H₂, 25 °C
4-Aminoindazole (salt)
Very Low (Prevents condensation)
> 98%
Q3: My reaction is stalling at the hydroxylamine intermediate, but pushing the reaction harder causes over-reduction. How do I resolve this?Answer: The accumulation of 4-hydroxylaminoindazole occurs when the final dehydration/reduction step is kinetically slow, often due to poor hydrogen mass transfer or catalyst poisoning. If you increase temperature or pressure to force the reaction, you risk over-reducing the indazole core[3].
Causality & Solution: Improve gas-liquid mass transfer by increasing the agitation rate. Alternatively, adding a catalytic amount of acid (e.g., H₂SO₄ or acetic acid) accelerates the protonation of the hydroxylamine hydroxyl group, facilitating its elimination as water and driving the formation of the amine without requiring harsher conditions[4].
Self-Validating Experimental Protocol
To ensure reproducibility and prevent over-reduction, use the following step-by-step methodology. This protocol is designed as a self-validating system, meaning it relies on strict In-Process Controls (IPC) rather than arbitrary reaction times.
Catalyst Wetting (Safety & Activation): Purge a 250 mL autoclave with N₂. Carefully add the 10% Pd/C catalyst, followed by the solvent mixture.
Causality: Wetting the dry catalyst under an inert atmosphere prevents solvent ignition and prepares the palladium surface for uniform hydrogen adsorption.
Substrate Addition: Add the 4-nitroindazole to the suspension. Seal the reactor and purge the headspace with N₂ (3x), followed by H₂ (3x).
Hydrogenation: Pressurize the reactor to exactly 3 bar with H₂. Heat the mixture to 50 °C with vigorous stirring (800–1000 rpm)[2].
Causality: 3 bar is thermodynamically sufficient to drive nitro reduction but kinetically insufficient to reduce the indazole carbocycle over Pd/C[1].
In-Process Control (IPC) - The Validation Step: After 2 hours, pause the agitation, let the catalyst settle, and sample the supernatant. Analyze via HPLC or LC-MS.
Validation Metric: The system is validated as "Complete" only when the nitro starting material and the hydroxylamine intermediate (M+H = 150 m/z) are < 1.0% relative to the 4-aminoindazole peak (M+H = 134 m/z). If hydroxylamine > 1%, resume stirring for 1 hour without increasing pressure.
Workup: Cool to room temperature, purge with N₂, and filter the catalyst through a pad of Celite. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield 4-aminoindazole[2].
Troubleshooting Logic Workflow
If your IPC data indicates a deviation, follow this logic tree to correct the course without risking the integrity of the indazole core.
Logical troubleshooting workflow based on In-Process Control (IPC) analytical data.
Purification of 1,3-dimethyl-1H-indazol-4-amine by column chromatography
Technical Support Center: Purification of 1,3-dimethyl-1H-indazol-4-amine Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this portal to address the specific physicoche...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 1,3-dimethyl-1H-indazol-4-amine
Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying highly basic, nitrogen-rich heterocycles like 1,3-dimethyl-1H-indazol-4-amine.
Because this molecule contains both a primary amine and an indazole core, it possesses multiple hydrogen-bond donors and acceptors. When subjected to standard normal-phase silica gel chromatography, it frequently exhibits non-linear adsorption kinetics, leading to severe band broadening, poor recovery, and fraction contamination[1]. This guide provides the mechanistic reasoning and self-validating protocols required to overcome these issues.
Part 1: Troubleshooting & FAQs
Q1: Why does 1,3-dimethyl-1H-indazol-4-amine streak so severely on my standard silica gel column, even with highly polar solvents?A1: The streaking is not purely a polarity issue; it is an acid-base interaction. Standard normal-phase silica gel contains residual surface silanol groups (-Si-OH) that are mildly acidic (pKa ~4.5–6.5)[1]. The primary amine and indazole nitrogens in your target compound act as strong bases. As the compound travels down the column, it undergoes secondary ion-exchange and strong hydrogen-bonding interactions with these silanols[2]. This creates a Langmuir-type adsorption isotherm, which manifests macroscopically as severe peak tailing or "streaking"[3].
Q2: I added 5% methanol to my dichloromethane (DCM) mobile phase to increase polarity, but the compound still tails. What is the optimal modifier?A2: Increasing solvent polarity alone will not mask the acidic silanols. You must add a basic modifier to competitively bind to the silica surface[2]. Triethylamine (TEA) at 0.5% to 2% (v/v) or concentrated Ammonium Hydroxide (NH₄OH) at 1% to 2% are the industry standards[1]. TEA is highly basic (pKa ~10.7) and sterically hindered; it preferentially neutralizes the silanol sites, forcing the indazole amine to partition based purely on polarity, yielding sharp, Gaussian peaks[2].
Q3: My downstream biological assay is highly sensitive to trace TEA, and removing it under high vacuum is tedious. How can I purify this amine without using volatile basic modifiers?A3: If basic modifiers must be avoided, you must change the stationary phase. The most effective alternative is an amine-functionalized silica column (e.g., RediSep Amine)[1]. These columns feature a carbon tether end-capped with a primary amine, which permanently masks the silanols and provides a slightly basic surface ideal for heterocyclic amines[1]. Alternatively, a C18 reversed-phase column using a water/acetonitrile gradient can effectively separate polar amines without basic additives[4].
Part 2: Mechanistic & Workflow Visualizations
Workflow for resolving indazole amine streaking during column chromatography.
Mechanism of silica surface deactivation by triethylamine to prevent amine tailing.
Part 3: Quantitative Data & Selection Matrices
Table 1: Mobile Phase Modifier Comparison for Basic Heterocycles [1],[2]
Modifier
Recommended Conc.
Volatility / Removal
Best Use Case
Triethylamine (TEA)
0.5% – 2.0% (v/v)
Moderate (b.p. 89°C). Requires high vacuum or co-evaporation with toluene.
General-purpose deactivation of silica for highly basic amines.
Ammonium Hydroxide (NH₄OH)
1.0% – 2.0% (v/v)
High. Easily removed during standard rotary evaporation.
Polar amines purified in highly polar solvent systems (e.g., DCM/MeOH).
None (Modifier-Free)
N/A
N/A
When downstream assays are highly sensitive to trace amines or pH changes. Requires specialized columns.
Protocol A: Normal Phase Flash Chromatography with TEA Deactivation
This protocol is a self-validating system. The pre-equilibration step is critical; failing to saturate the column with TEA prior to loading will result in irreversible binding of the indazole amine at the column head.
TLC Validation (Pre-check): Run the crude 1,3-dimethyl-1H-indazol-4-amine on a silica TLC plate using your chosen solvent system (e.g., 90:10 DCM:MeOH). If the spot is teardrop-shaped or streaks to the baseline, add 1% TEA to the TLC chamber and repeat[3]. The spot must become round (Rf ~0.2-0.3) before proceeding[5].
Solvent Preparation: Prepare the mobile phase (e.g., 90:10 DCM:MeOH) and add exactly 1% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.
Column Equilibration (Critical Step): Pass at least 3 Column Volumes (CV) of the TEA-modified mobile phase through the bare silica column. Causality: This saturates and neutralizes all acidic silanol sites before the target compound is introduced[2].
Sample Loading: Dissolve the crude mixture in the minimum amount of DCM. If the compound is insoluble, dry-load it onto a small amount of silica gel (pre-treated with TEA) or Celite.
Elution & Fractionation: Elute using the TEA-modified solvent. Monitor via UV detection (typically 254 nm for indazole derivatives)[6].
Post-Column Validation: Spot the fractions on a TLC plate. The target compound should elute in a tight band (spanning no more than 2-3 fractions). Remove solvents via rotary evaporation, followed by high vacuum overnight to strip residual TEA[1].
Protocol B: Modifier-Free Purification using Amine-Functionalized Silica
Use this protocol when TEA cannot be tolerated in the final product.
Column Selection: Select a pre-packed amine-functionalized silica column (e.g., RediSep Amine) scaled to your crude mass (typically 1-2% loading capacity)[1].
Solvent Selection: Do not use DCM/MeOH. Amine columns perform best with standard normal-phase solvents like Hexane/Ethyl Acetate or Heptane/Ethyl Acetate[1].
Equilibration: Equilibrate the column with 3 CV of the non-polar starting solvent (e.g., 100% Hexane).
Elution: Run a gradient from 0% to 100% Ethyl Acetate. Because the silica surface is covalently end-capped with primary amines, the 1,3-dimethyl-1H-indazol-4-amine will not experience silanol interference and will elute sharply based solely on its polarity[1].
Recovery: Pool the UV-active fractions and evaporate. No high-vacuum stripping is required since no volatile modifiers were used[1].
References
Mahler, M., Swartz, S., Thomason, V. "RediSep C-18 reversed phase column: Purification of primary amines." Teledyne ISCO Application Note AN54. Available at: [Link]
Mahler, M. "RediSep amine functionalized column: Purification of high pKa organic compounds." Teledyne ISCO Application Note. Available at:[Link]
ReachDevices. "How to set-up a flash chromatography silica column and actually succeed at separation." ReachDevices Technical Guides. Available at:[Link]
MD Scientific. "Purification Column Guide." MD Scientific. Available at:[Link]
Google Patents. "Pyrazolylsulfonamide compounds and their use in therapy (Synthesis of Indazole Derivatives)." US20240150321A1.
Troubleshooting catalyst poisoning in aminoindazole synthesis
Advanced Troubleshooting & Diagnostic Workflows for Transition Metal Catalysis Welcome to the Technical Support Center for aminoindazole synthesis. This guide is designed for process chemists, researchers, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Troubleshooting & Diagnostic Workflows for Transition Metal Catalysis
Welcome to the Technical Support Center for aminoindazole synthesis. This guide is designed for process chemists, researchers, and drug development professionals facing catalyst deactivation during transition metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations, Suzuki couplings). Here, we dissect the mechanistic causes of catalyst poisoning, provide self-validating diagnostic protocols, and offer field-proven solutions to recover catalytic turnover.
Mechanistic Overview of Catalyst Poisoning
Aminoindazoles are highly valuable pharmacophores, but their synthesis is notoriously prone to catalyst poisoning. The primary nitrogen atoms—both the exocyclic amine and the endocyclic indazole nitrogens (N1/N2)—are strong Lewis bases. They frequently outcompete phosphine ligands to coordinate directly with the Palladium (Pd) center, forming stable, catalytically inactive Pd(II) resting states[1][2]. This phenomenon, combined with the potential for trace starting material impurities (like thiols or halides) to irreversibly bind to the metal surface, makes identifying the exact failure point critical for process optimization[3].
Diagnostic Workflow
To prevent wasted resources, it is essential to systematically differentiate between substrate-induced poisoning, impurity-driven poisoning, and simple reagent degradation.
Figure 1: Diagnostic workflow for identifying catalyst poisoning in aminoindazole synthesis.
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination of a haloindazole stalls at 30% conversion. Is the catalyst dying or being poisoned?A: It is highly likely being poisoned by the product itself. Aminoheterocycles, particularly aminoindazoles, possess multiple nitrogen coordination sites that can ligate and poison palladium catalysts by forming stable, unreactive complexes[1][2].
Causality: The exocyclic amine or the N1/N2 of the indazole outcompetes the phosphine ligand for the Pd center, effectively halting the catalytic cycle.
Solution: Shift to highly sterically hindered, electron-rich biarylphosphine ligands (e.g., Xantphos, BrettPhos, or tBuBrettPhos)[4]. These ligands increase the steric bulk around the Pd center, physically blocking the multi-dentate coordination of the aminoindazole while still allowing the necessary oxidative addition and reductive elimination steps to proceed.
Q2: How can I verify if the poisoning is caused by my starting materials (impurities) rather than the aminoindazole product?A: Perform a self-validating spike-in control experiment (see Protocol 1 below). Impurities like residual sulfur compounds, cyanides, or free halogens strongly adsorb to metal surfaces, causing partial or total deactivation[3].
Causality: If the starting material contains trace thiols or heavy metals, they will irreversibly bind to the Pd active sites. By spiking the suspected impure starting material into a known, healthy catalytic reaction, you can observe if the model reaction is suppressed.
Q3: What is the most effective protocol for recovering/removing residual Palladium post-synthesis to prevent downstream poisoning or meet API limits?A: Palladium extraction is critical for regulatory compliance and downstream catalyst viability. Silica-bound thiols or binary scavenging systems (chelating agents with activated carbon) are highly effective[5].
Causality: Silica-bound thiols leverage the high affinity of sulfur for palladium (soft-soft acid-base interaction) to pull Pd out of the organic phase. Silica is preferred over resin-bound thiols because it effectively scavenges catalytic species without being sterically hindered by small Pd clusters[5]. Alternatively, utilizing heterogeneous catalysts can significantly decrease toxicity and allow for high removal of residual palladium via simple filtration (< 250ppb contamination)[6].
Purpose: To empirically determine if the aminoindazole substrate/product or a trace impurity is poisoning the Pd catalyst.
Control Reaction Setup: Set up a standard Buchwald-Hartwig coupling using highly reliable model substrates (e.g., 4-bromotoluene and morpholine, 1.0 mmol each) with 1 mol% Pd(OAc)2 and 1.5 mol% BINAP in toluene (5 mL) with NaOtBu (1.2 mmol)[7][8].
Baseline Measurement: Monitor the reaction via GC-MS or HPLC to establish a baseline kinetic profile. A healthy reaction should reach >50% conversion within 1 hour.
Spike-In: In a parallel identical setup, add 10 mol% of your target aminoindazole product or suspected impure starting material at the 30-minute mark.
Causality & Validation:
Result A: If the reaction rate halts immediately upon addition, the spiked compound contains a potent catalyst poison (either the indazole moiety itself or an impurity like a thiol)[3].
Result B: If the reaction continues unimpeded, your original reaction failure is likely due to base incompatibility, reagent depletion, or moisture/oxygen ingress, not direct chemical poisoning.
Protocol 2: Optimized Buchwald-Hartwig Amination for Aminoindazoles
Purpose: To synthesize aminoindazoles while actively mitigating substrate-induced over-coordination and ensuring high Pd recovery.
Catalyst Pre-activation: In an argon-filled glovebox, combine Pd2(dba)3 (2 mol%) and a bulky ligand like Xantphos (4.5 mol%) in anhydrous, degassed 1,4-dioxane (10 mL)[4]. Stir for 15 minutes to ensure full complexation.
Reagent Addition: Add the haloindazole (1.0 mmol), the amine partner (1.2 mmol), and a mild base such as Cs2CO3 (1.5 mmol).
Causality for Base Choice: Cs2CO3 provides excellent functional group tolerance and avoids the side reactions or catalyst degradation associated with stronger bases like NaOtBu when sensitive functional groups are present[4][7].
Heating & Kinetics: Heat the mixture to 100 °C for 12-24 hours.
Causality for Ligand Choice: The bulky Xantphos ligand enforces a wide bite angle, preventing the indazole nitrogens from poisoning the active Pd(0)/Pd(II) species while promoting reductive elimination[4].
Scavenging & Validation: Post-reaction, cool to room temperature. Add 5 equivalents (relative to Pd) of silica-bound thiol scavenger and stir for 2 hours. Filter through Celite. Analyze the filtrate via ICP-MS to validate that residual Pd is below target thresholds[5].
Quantitative Data Presentation
Table 1: Impact of Ligand and Scavenger Selection on Aminoindazole Synthesis & Pd Recovery
Parameter / Condition
Ligand Choice
Base
Conversion (%)
Residual Pd (ppm)
Primary Cause of Failure / Success
Standard (Unoptimized)
PPh3
NaOtBu
< 20%
> 500
Severe catalyst poisoning by indazole N-coordination.
Bidentate Ligand
BINAP
Cs2CO3
65%
150
Moderate steric protection; partial poisoning still occurs[2][8].
Bulky Biaryl Ligand
Xantphos
Cs2CO3
> 95%
120
High bite angle prevents substrate over-coordination[4].
Technical Support Center: Optimizing Reaction Temperature for Indazole Amine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into one of the most critical parameters in C-N cross-coupling...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into one of the most critical parameters in C-N cross-coupling reactions involving indazoles: the reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions with confidence.
Q1: Why is temperature such a critical parameter in indazole amine coupling reactions?
Temperature is arguably the most influential variable in transition-metal-catalyzed cross-coupling reactions. It directly governs the reaction kinetics, thermodynamics, and the stability of all components in your flask.
Kinetics vs. Thermodynamics: At its core, temperature provides the necessary activation energy for the catalytic cycle to proceed. Insufficient heat leads to sluggish or stalled reactions.[1] However, excessive heat can push the reaction past the desired product, leading to decomposition or the formation of thermodynamically stable, but undesired, byproducts.[1][2]
Catalyst Activity and Stability: The active form of the catalyst (e.g., Pd(0) in Buchwald-Hartwig reactions) is generated and maintained at specific temperatures. Too low a temperature may not efficiently generate the active catalyst, while excessively high temperatures can lead to catalyst decomposition (e.g., palladium black precipitation), effectively killing the reaction.
Side Reaction Pathways: Many undesired reactions, such as hydrodehalogenation or ligand scrambling, have their own temperature-dependent rate constants.[3] Optimizing the temperature is a balancing act to maximize the rate of the desired C-N bond formation while minimizing the rates of these competing pathways.
Q2: How does temperature influence the regioselectivity (N1 vs. N2 arylation) of indazole coupling?
Indazole's two nitrogen atoms (N1 and N2) present a significant regioselectivity challenge.[4] Temperature plays a key role in dictating which isomer is formed preferentially.
Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable product, while the N2-isomer is often the product of kinetic control.[4][5]
Lower temperatures may favor the formation of the kinetically controlled N2 product.[4]
Higher temperatures can provide the energy needed to overcome the barrier for isomerization or allow the reaction to reach thermodynamic equilibrium, thus favoring the more stable N1 product.[4]
Influence on Base and Solvent: The effectiveness of your base and the properties of your solvent are also temperature-dependent. For instance, a weaker base like potassium carbonate (K₂CO₃) may require higher temperatures to be effective, which in turn can influence the N1/N2 ratio.[6]
Q3: My reaction is showing no conversion or is very sluggish. Should I simply increase the temperature?
While insufficient temperature is a common cause of a stalled reaction, increasing it should be a deliberate and monitored step.
Initial Action: Before increasing the heat, first ensure other factors are not to blame: catalyst activity, reagent purity, and proper inert atmosphere.
Systematic Increase: If the reaction is clean but slow (as monitored by TLC or LC-MS), a stepwise increase in temperature is a logical next step. Increase the temperature in 10–20 °C increments. For many Buchwald-Hartwig or Ullmann-type couplings, a range of 80-120 °C is common.[7][8][9]
Monitor for Decomposition: With each temperature increase, carefully monitor the reaction for the appearance of new, undesired spots by TLC/LC-MS. If decomposition begins to outpace product formation, the temperature is too high.[1]
Troubleshooting Flowchart: Temperature Optimization
This decision tree provides a logical workflow for addressing common temperature-related issues during indazole amine coupling.
Caption: Troubleshooting workflow for temperature optimization.
Q4: I'm observing significant byproduct formation or decomposition of my starting material. Is the temperature too high?
This is a classic sign of excessive temperature.[1][2] High heat can accelerate unwanted reaction pathways or cause thermal degradation of sensitive functional groups on your substrates or ligand.
Immediate Action: Lower the reaction temperature by 10–20 °C.
Consider Reaction Time: If lowering the temperature slows the reaction significantly, a longer reaction time at the lower temperature may be necessary to achieve full conversion.[10] It's a common trade-off: a cleaner reaction profile at the cost of a longer run time.
Solvent Choice: The boiling point of your solvent sets the upper limit for the reaction temperature at atmospheric pressure. If optimization requires a temperature above your solvent's boiling point, consider switching to a higher-boiling solvent (e.g., from THF to dioxane or toluene).[3]
Q5: How do I design an experiment to systematically optimize the reaction temperature?
Empirical optimization through a designed experiment is the most robust method. This is far superior to random "one variable at a time" adjustments.[11]
Select a Range: Based on literature for similar couplings, choose a starting range. For many palladium- or copper-catalyzed reactions, 60 °C, 80 °C, and 100 °C is a reasonable starting point.[8][12]
Parallel Setup: Set up three identical reactions in parallel. The only variable should be the heating block/oil bath temperature.
Monitor Identically: Take samples from each reaction at the same time points (e.g., 1h, 4h, 12h, 24h).
Analyze: Use LC-MS or quantitative NMR to analyze the conversion to product, consumption of starting material, and formation of key impurities for each temperature and time point.
Interpret: The optimal temperature is the one that gives the highest yield of pure product in the most reasonable timeframe.
Data Summary: Temperature Effects on Indazole Coupling
The following table provides a generalized summary of how temperature adjustments can impact key reaction outcomes. The specific optimal temperature will always be substrate- and system-dependent.
Heating blocks/oil baths set to 60 °C, 80 °C, and 100 °C
Procedure:
Preparation (Glovebox): In a glovebox, add the indazole, palladium precatalyst, ligand, and base to each of the three reaction vials.
Solvent Addition: Outside the glovebox, add the anhydrous, degassed solvent to each vial via syringe under a positive pressure of inert gas.
Amine Addition: Add the amine coupling partner to each vial via syringe.
Heating: Place each vial into its respective pre-heated block or bath and begin vigorous stirring.
Monitoring: After 1, 4, and 12 hours, take a small aliquot from each reaction mixture. Quench with a small amount of water, extract with ethyl acetate, and prepare for LC-MS analysis.
Analysis: Compare the LC-MS data for all samples to determine the conversion rate, product formation, and impurity profile at each temperature and time point.
Advanced Topic: The Role of Microwave Irradiation
Microwave-assisted synthesis is an alternative to conventional heating that can dramatically accelerate reactions.[13][14]
Mechanism: Microwave heating works through dielectric heating, where polar molecules in the reaction mixture absorb microwave energy and generate heat rapidly and uniformly.[15]
Advantages: This technique often leads to significantly reduced reaction times (minutes vs. hours) and can sometimes provide higher yields and different selectivities compared to conventional heating.[14][16]
Temperature Control: While the heating is rapid, precise temperature control is still crucial. Modern microwave reactors allow for setting a maximum temperature, which is maintained by cycling the power. This prevents thermal runaway and decomposition. For indazole couplings, temperatures around 120-140 °C are often employed under microwave conditions.[17]
Part 1: The Causality of Degradation (Mechanistic Insights)
Welcome to the Technical Support Center for 1,3-dimethyl-1H-indazol-4-amine . As a Senior Application Scientist, I frequently consult with drug development professionals whose screening campaigns have been derailed by th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,3-dimethyl-1H-indazol-4-amine . As a Senior Application Scientist, I frequently consult with drug development professionals whose screening campaigns have been derailed by the mishandling of aromatic amines.
While 1,3-dimethyl-1H-indazol-4-amine is a highly valuable pharmacophore and synthetic intermediate, its electron-rich indazole core and primary amine make it exceptionally vulnerable to environmental degradation in solution. This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure absolute data integrity in your assays.
To troubleshoot effectively, we must first understand the chemical vulnerabilities of 1,3-dimethyl-1H-indazol-4-amine in common laboratory solvents.
Degradation pathways of 1,3-dimethyl-1H-indazol-4-amine in solution.
1. DMSO-Mediated Oxidative Coupling
Dimethyl sulfoxide (DMSO) is often treated as an inert solvent, but it is not. Under aerobic conditions at room temperature, DMSO can act as a radical initiator and co-reductant. For primary aromatic amines like 1,3-dimethyl-1H-indazol-4-amine, this promotes metal-free aerobic oxidative coupling, leading to the formation of azo or imine dimers[1]. This chemical decomposition in DMSO stock solutions is a common incident that can completely mislead biological screening campaigns[2].
2. Hygroscopicity and Solvent Structuring
DMSO is highly hygroscopic. As it absorbs atmospheric moisture, the solvent system becomes highly structured. At approximately 33% water by weight, DMSO and water form an ice-like lattice that drastically reduces the solubility of lipophilic indazole compounds[3]. This leads to micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.
3. Photodegradation
Aromatic amines are highly susceptible to photo-oxidation. Prolonged exposure to ambient laboratory light or UV sources accelerates the generation of oxidative products, necessitating storage in the dark[4].
Part 2: Troubleshooting Guide & FAQs
Q1: My 10 mM DMSO stock of 1,3-dimethyl-1H-indazol-4-amine turned yellow after sitting on the bench for a week. Is it still usable?A1: No. You must dispose of it. The yellowing is a direct visual indicator of oxidative dimerization (azo compound formation). Because DMSO promotes the oxidation of primary amines in the presence of dissolved oxygen[1], the active titer of your monomeric indazole has significantly decreased, and the newly formed dimers may act as false positives/negatives in your biological assays[2].
Q2: When I dilute my DMSO stock into my aqueous assay buffer (PBS, pH 7.4), the solution becomes cloudy. How do I fix this?A2: The compound is precipitating due to its high lipophilicity and the sudden shift in solvent polarity. To resolve this:
Ensure the final DMSO concentration in your assay remains strictly below 0.5%[5].
Add the DMSO stock directly into a rapidly vortexing buffer to prevent localized high concentrations.
If precipitation persists, pre-formulate your aqueous buffer with a solubilizing agent such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding the compound[5].
Q3: Can I store the reconstituted DMSO solution at 4°C or room temperature to avoid freeze-thaw cycles?A3: No. While avoiding freeze-thaw cycles is correct, storing DMSO stocks at 4°C or room temperature accelerates chemical degradation (roughly 5-10% degradation over 3-6 months at RT)[3]. The correct approach is to create single-use aliquots immediately upon dissolution and store them at -20°C or -80°C[5].
Part 3: Experimental Workflows & Protocols
To guarantee the integrity of your compound, follow this self-validating protocol for stock preparation.
Step-by-step workflow for preparing stable, self-validated DMSO stock solutions.
Objective: Prepare a 10 mM stock solution of 1,3-dimethyl-1H-indazol-4-amine with >99% preserved purity.
Thermal Equilibration: Remove the lyophilized powder from cold storage and place the sealed vial in a desiccator at room temperature for 30 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water that will later ruin DMSO solubility[3].
Dissolution: In a dry environment (preferably a nitrogen-purged glovebox), add Anhydrous DMSO (≤0.01% water, sealed under argon) to achieve a 10 mM concentration. Vortex gently. Do not heat above 30°C.
Causality: Elevated temperatures in the presence of trace oxygen exponentially accelerate amine oxidation[2].
Validation Checkpoint (Self-Validating Step): Immediately withdraw a 1 µL aliquot and run a rapid LC-MS analysis.
Success Criteria: A single sharp peak corresponding to the exact mass of 1,3-dimethyl-1H-indazol-4-amine. The absence of [2M-2H] species confirms no oxidative dimerization has occurred during preparation.
Aliquotting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial).
Causality: Amber glass prevents photodegradation[4], and single-use aliquots eliminate the moisture uptake associated with repeated freeze-thaw cycles[3].
Inert Gas Overlay: Blanket each vial with a gentle stream of Argon gas before sealing with a PTFE-lined cap.
Causality: Displacing oxygen removes the primary reactant required for aerobic oxidative coupling[1].
Storage: Transfer immediately to -80°C.
Part 4: Quantitative Data Summary
The following table synthesizes the expected stability metrics of 1,3-dimethyl-1H-indazol-4-amine under various environmental conditions based on the physicochemical behavior of aromatic aminoindazoles.
Solvent System
Storage Temp
Light Exposure
Estimated Shelf-Life
Primary Degradation Mechanism
Anhydrous DMSO (Argon Purged)
-80°C
Dark
> 12 Months
None (Thermodynamically stable)
Standard DMSO (Aerobic)
25°C
Ambient
< 48 Hours
Oxidative dimerization (Azo/Imine formation)
Aqueous Buffer (PBS, pH 7.4)
37°C
Ambient
< 4 Hours
Micro-precipitation / Hydrolysis
DMSO (Repeated Freeze-Thaw)
-20°C to 25°C
Dark
< 1 Month
Moisture-induced lattice precipitation
Part 5: References
Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway
ResearchGate[Link]
Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity
PubMed / ChemMedChem[Link]
Samples in DMSO: What an end user needs to know
Ziath / LRIG[Link]
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions
ResearchGate[Link]
Technical Support Center: Minimizing Side Products in 4-Aminoindazole Sulfonation
Welcome to the technical support center for the sulfonation of 4-aminoindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the sulfonation of 4-aminoindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The sulfonation of 4-aminoindazole is a critical step in the synthesis of various pharmaceutical intermediates, including selective kinase inhibitors.[1] However, controlling the regioselectivity and minimizing side product formation presents a significant challenge. This document provides in-depth, experience-based answers to common problems encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the sulfonation of 4-aminoindazole?
The primary side products are typically regioisomers and di-sulfonated species. The powerful activating and ortho, para-directing nature of the 4-amino group, combined with the inherent reactivity of the indazole ring, leads to a mixture of products. The most common side products are:
4-Aminoindazole-5-sulfonic acid: Formation of the ortho-substituted isomer.
4-Aminoindazole-3-sulfonic acid: Substitution on the pyrazole ring, though generally less favored.
Di-sulfonated 4-aminoindazoles: Occur under harsh conditions, where a second sulfonic acid group is added to the ring, often at the remaining activated positions.
Sulfones: Can form as byproducts in some sulfonation reactions.[2]
Degradation Products: Charring or polymerization can occur if the reaction temperature is too high or the sulfonating agent is too concentrated.[3]
Q2: Why is achieving high regioselectivity for the 7-position so challenging?
The core challenge lies in the electronic properties of the 4-aminoindazole scaffold. The amino group at C4 strongly activates the ring for electrophilic aromatic substitution, directing incoming electrophiles to its ortho (positions 3 and 5) and para (position 7) positions. While the 7-position is sterically more accessible and often the desired thermodynamic product, the 5-position is also electronically activated, leading to competitive sulfonation. The reaction is a delicate balance between kinetic and thermodynamic control, which is highly dependent on reaction conditions.
Q3: What is the best general-purpose sulfonating agent for this reaction?
There is no single "best" agent, as the optimal choice depends on the desired scale, safety considerations, and available equipment. However, a common and effective choice is oleum (fuming sulfuric acid) , which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[4][5] The concentration of free SO₃ is a critical parameter that must be carefully controlled.[6]
Low-concentration oleum (5-10% SO₃): Offers a good balance of reactivity and control, often favoring mono-sulfonation.
Concentrated Sulfuric Acid (98%): A milder option, but typically requires higher temperatures, which can increase the formation of thermodynamic side products.[7]
Chlorosulfonic Acid (ClSO₃H): A very powerful reagent that can be effective at low temperatures but may be less selective and requires careful handling due to its high reactivity and release of HCl gas.[7][8]
Sulfamic Acid (H₃NSO₃): A much milder, solid reagent that is easier to handle.[9][10] It typically requires higher temperatures to sulfonate aromatic rings and can sometimes offer different selectivity profiles.[11]
Q4: How can I effectively monitor the reaction to track product and side product formation?
Direct monitoring of the reaction mixture is challenging due to the highly acidic and viscous nature of the medium. The most reliable method is to quench a small aliquot of the reaction mixture and analyze it by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Carefully take a small sample from the reaction vessel.
Slowly quench it in a known volume of ice-cold water or a buffered aqueous solution to neutralize the strong acid.
Filter the resulting solution if necessary.
Analyze the quenched sample by RP-HPLC with a UV detector (a wavelength of ~265 nm is often suitable for these compounds).[12][13] This will allow you to quantify the consumption of starting material and the formation of the desired product and various side products over time.
Troubleshooting Guide
Problem: My reaction produces a significant amount of the 4-aminoindazole-5-sulfonic acid isomer.
This is the most common regioselectivity issue. It indicates that the reaction conditions are not optimized to favor substitution at the C7 position.
Causality: The electronic activation provided by the 4-amino group at the C5 position is competitive with the C7 position. Higher temperatures often provide enough energy to overcome the activation barrier for the formation of multiple isomers, leading to a product mixture that reflects thermodynamic stability, which may not favor the desired C7 product.
Solutions & Rationale:
Lower the Reaction Temperature: In our experience, reducing the temperature is the most effective first step. Performing the sulfonation at 0–10 °C can enhance kinetic control, favoring the sterically less hindered C7 position over the C5 position. The rate will be slower, so reaction time may need to be extended.
Control Reagent Addition: Add the 4-aminoindazole substrate slowly to the sulfonating agent at the reduced temperature. This maintains a low concentration of the substrate and helps to dissipate the heat of reaction and dissolution, preventing localized temperature spikes that can lead to side product formation.[3]
Use a Milder Sulfonating Agent: If low temperatures are insufficient, consider switching from high-strength oleum (>20% SO₃) to a milder agent.
Option A: Use 5-10% oleum. This reduces the concentration of the active electrophile (SO₃), decreasing the overall reaction rate and often improving selectivity.
Option B: Use concentrated sulfuric acid at a slightly elevated but carefully controlled temperature (e.g., 25-40 °C). This is a less aggressive system, but requires careful optimization.
Problem: I am observing significant amounts of di-sulfonated products.
This indicates that the reaction conditions are too harsh, causing the mono-sulfonated product to undergo a second sulfonation.
Causality: The initial product, 4-aminoindazole-7-sulfonic acid, still contains an activated aromatic system. The sulfonic acid group is a deactivating, meta-directing group, but the strong activation from the amino group can overcome this, allowing for a second electrophilic attack, especially at high temperatures or with a large excess of a powerful sulfonating agent.
Solutions & Rationale:
Reduce the Molar Equivalents of SO₃: The most direct solution is to reduce the amount of the sulfonating agent. Use a molar ratio of SO₃ to 4-aminoindazole that is closer to stoichiometric (e.g., 1.1 to 1.5 equivalents).
Decrease Reaction Time and Temperature: Di-sulfonation is often a slower process than the initial mono-sulfonation. Monitor the reaction closely using the HPLC method described in the FAQ, and quench the reaction as soon as the starting material is consumed, before significant di-sulfonation occurs. Lowering the temperature will also disproportionately slow the second, more difficult sulfonation step.
Consider a Protecting Group Strategy: For maximum control, protecting the amino group as an acetamide can be highly effective.[14][15]
Why it works: The acetamido group is still an ortho, para-director but is less activating than the amino group. This "tames" the reactivity of the ring, significantly reducing the likelihood of di-sulfonation.
Drawback: This introduces two extra steps into your synthesis (protection and deprotection), which must be considered for overall process efficiency.[16]
Problem: The reaction mixture is turning dark brown or black (charring).
This is a sign of substrate degradation, a common issue when working with strong, oxidizing acids at elevated temperatures.
Causality: Fuming sulfuric acid is a powerful dehydrating and oxidizing agent.[17][18] At high temperatures, it can cause complex side reactions, including polymerization and oxidation of the electron-rich aminoindazole ring, leading to insoluble, tar-like materials.
Solutions & Rationale:
Strict Temperature Control: This is non-negotiable. Ensure your reaction vessel is in an efficient cooling bath (ice/water or a cryo-cooler) and monitor the internal temperature with a probe. The exothermic nature of the sulfonation must be managed.
Slower Reagent Addition: As mentioned previously, slow, portion-wise, or dropwise addition of the substrate to the acid (or vice versa, depending on your process) is crucial for controlling the exotherm.
Ensure Anhydrous Conditions: The presence of excess water can alter the composition and reactivity of the sulfonating medium. Use high-quality, dry reagents and glassware. Thionyl chloride can be added as a dehydrating agent to drive the equilibrium, but this adds complexity.[7][19]
Data & Protocols
Table 1: Effect of Sulfonating Agent on Product Distribution
The following table summarizes expected outcomes from different sulfonation conditions, based on established principles of electrophilic aromatic substitution. These are starting points for optimization.
Sulfonating Agent
Temperature (°C)
Typical Reaction Time
Desired Product (7-SO₃H) Yield
Key Side Products
Senior Scientist Notes
Conc. H₂SO₄ (98%)
80 - 100 °C
12 - 24 h
Moderate
5-SO₃H isomer, degradation
High temperature can reduce selectivity. Best for initial exploratory work.
Oleum (20-30% SO₃)
25 - 40 °C
2 - 4 h
Moderate to Low
Di-sulfonated species, 5-SO₃H
Highly reactive. Prone to over-reaction. Careful control of stoichiometry is critical.[6]
Oleum (5-10% SO₃)
0 - 10 °C
4 - 8 h
Good to Excellent
5-SO₃H isomer (minimized)
Recommended Starting Point. Offers the best balance of reactivity and selectivity.
Chlorosulfonic Acid
0 - 10 °C
3 - 6 h
Good
5-SO₃H isomer, N-sulfonated
Highly exothermic and corrosive. Can provide good results but requires expert handling.
Sulfamic Acid
120 - 150 °C
24 - 48 h
Variable
5-SO₃H isomer
A milder, safer alternative but often requires high temperatures, which can negatively impact selectivity.[11]
Experimental Protocols
Protocol 1: Optimized Regioselective Mono-sulfonation using Oleum
This protocol is a robust starting point for achieving high selectivity for the 7-sulfonic acid isomer.
Preparation: In a dry, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 5.0 mL of oleum (5-10% free SO₃) per gram of 4-aminoindazole.
Cooling: Cool the oleum in the flask to 0 °C using an ice-salt bath.
Substrate Addition: Slowly add solid 4-aminoindazole (1.0 equivalent) in small portions over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 10 °C during the addition.
Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction's progress by taking aliquots every 1-2 hours and analyzing them via RP-HPLC (see Protocol 2). A typical reaction time is 4-8 hours.
Quenching: Once the starting material is consumed, prepare a separate beaker containing crushed ice (approximately 10-15 g of ice per gram of starting material). Very slowly and carefully, pour the cold reaction mixture onto the stirred ice. This process is highly exothermic; perform it slowly in a fume hood.
Isolation: The product, 4-aminoindazole-7-sulfonic acid, should precipitate as a solid from the aqueous solution. Stir the slurry for 30 minutes to ensure complete precipitation.
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold water, followed by a cold organic solvent like ethanol or acetone, to remove residual acid and organic impurities.
Drying: Dry the white to off-white solid product under vacuum at 50-60 °C to a constant weight.
Protocol 2: Reaction Monitoring and Product Analysis by RP-HPLC
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors. MDPI.
A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Publishing.
Sulphamic Acid. Chempack Industry.
Nitration and Sulphonation Important Concepts and Tips for JEE. Vedantu.
Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived C
Aromatic sulfonation reactions.
Application Note: A Detailed Protocol for the Sulfon
Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. Benchchem.
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT.
1-Naphthylamine-7-sulfonic acid. ChemicalBook.
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride (Thesis). Digital Commons @ NJIT.
Sulfamic acid. Industrial applications.
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
A Comparative Guide to the ¹H NMR Spectral Analysis of 1,3-dimethyl-1H-indazol-4-amine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For nitroge...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds such as 1,3-dimethyl-1H-indazol-4-amine, a key intermediate in the synthesis of various bioactive molecules, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone for molecular characterization. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 1,3-dimethyl-1H-indazol-4-amine, compares this technique with other analytical methods, and offers a standardized protocol for data acquisition.
The Decisive Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable tool for determining the structure of organic compounds.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a substituted indazole like 1,3-dimethyl-1H-indazol-4-amine, ¹H NMR allows for the precise assignment of each proton, confirming the substitution pattern and the overall integrity of the synthesized compound. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are the key parameters derived from a ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of 1,3-dimethyl-1H-indazol-4-amine
Molecular Structure and Proton Environments:
The structure of 1,3-dimethyl-1H-indazol-4-amine possesses several distinct proton environments, which will give rise to a unique ¹H NMR spectrum.
Caption: Molecular structure of 1,3-dimethyl-1H-indazol-4-amine highlighting the distinct proton environments on the aromatic ring.
Predicted Chemical Shifts and Multiplicities:
The electron-donating amino group at the C4 position will significantly influence the chemical shifts of the aromatic protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted indazole.[3] The methyl groups will appear as sharp singlets in the upfield region.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
H-5
~6.5 - 6.7
Doublet (d)
1H
Coupled to H-6. Shifted upfield due to the ortho amino group.
H-6
~7.0 - 7.2
Triplet (t) or Doublet of Doublets (dd)
1H
Coupled to H-5 and H-7.
H-7
~6.8 - 7.0
Doublet (d)
1H
Coupled to H-6.
N1-CH₃
~3.7 - 3.9
Singlet (s)
3H
Typical chemical shift for an N-methyl group on an aromatic heterocycle.
C3-CH₃
~2.4 - 2.6
Singlet (s)
3H
Typical chemical shift for a C-methyl group on an aromatic heterocycle.
NH₂
~4.0 - 5.0
Broad Singlet (br s)
2H
Chemical shift can vary depending on solvent and concentration.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation often involves the use of complementary analytical techniques.
Technique
Information Provided
Advantages
Limitations
¹³C NMR
Provides information about the carbon skeleton of the molecule.
Each unique carbon atom gives a distinct signal, useful for complex structures.
Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)
Determines the molecular weight and provides information about the molecular formula and fragmentation pattern.
High sensitivity, requires very small amounts of sample.
Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy
Identifies the functional groups present in the molecule.
Quick and easy to perform.
Provides limited information about the overall structure.
X-ray Crystallography
Provides the exact three-dimensional structure of a molecule in the solid state.[6][7]
Unambiguous structural determination.
Requires a single crystal of suitable quality, which can be difficult to obtain.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of 1,3-dimethyl-1H-indazol-4-amine.
Caption: A standardized workflow for the acquisition and processing of a ¹H NMR spectrum.
Causality in Experimental Choices:
Choice of Solvent: The selection of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[8] Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds and has the advantage of shifting the water peak to a different region.
Shimming: This process is essential for achieving a homogeneous magnetic field across the sample, which results in sharp, well-resolved NMR signals. Poor shimming leads to broad and distorted peaks, making spectral interpretation difficult.
Number of Scans: For dilute samples or for nuclei with low natural abundance (like ¹³C), multiple scans are averaged to improve the signal-to-noise ratio.
Conclusion
The ¹H NMR spectrum of 1,3-dimethyl-1H-indazol-4-amine is predicted to exhibit a distinct set of signals that can be readily assigned to its constituent protons. This guide provides a framework for the analysis of this important molecule, emphasizing the predictive power of NMR spectroscopy and its synergistic role with other analytical techniques. By following a rigorous experimental protocol, researchers can obtain high-quality data, ensuring the accurate structural characterization of their synthesized compounds, a critical step in the advancement of drug development and chemical research.
References
Pereira, F. V., et al. (2016). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 21(9), 1139. [Link]
Supporting Information for a relevant article. (2007). Wiley-VCH. [Link]
Supporting Information for a relevant article. Royal Society of Chemistry. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]
Patel, N. B., & Patel, J. C. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1129-1133. [Link]
DATACC. Spectral Database for Organic Compounds (SDBS). [Link]
Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5894–5905. [Link]
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
Tran, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Comparative Guide: 4-Aminoindazole vs. 5-Aminoindazole Biological Activity
[1][2][3][4] Executive Summary This guide provides a technical comparison between 4-aminoindazole (4-AI) and 5-aminoindazole (5-AI) , two critical isomeric scaffolds in medicinal chemistry.[1][2] While they share the sam...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary
This guide provides a technical comparison between 4-aminoindazole (4-AI) and 5-aminoindazole (5-AI) , two critical isomeric scaffolds in medicinal chemistry.[1][2] While they share the same molecular formula (
), their biological utility diverges significantly due to the spatial orientation of the amino group relative to the indazole nitrogen hinge-binding motif.
5-Aminoindazole is the industry standard "linear" scaffold, widely used to project solubilizing groups into the solvent front of kinase ATP pockets (e.g., ROCK, JNK3, ALK inhibitors).
4-Aminoindazole acts as a "proximal" scaffold, often utilized as a phenol isostere to induce specific intramolecular hydrogen bonding or to target the gatekeeper region in kinases (e.g., Lck, FGFR4).
Chemical Architecture & Structural Vectors[1][2]
The biological distinction between these isomers is rooted in their substitution vectors.[2][3] In the context of ATP-competitive kinase inhibition, the indazole ring typically binds to the kinase hinge region via the N1/N2 nitrogens.
Feature
4-Aminoindazole (4-AI)
5-Aminoindazole (5-AI)
Substitution Vector
Lateral/Proximal: Points towards the "ceiling" or gatekeeper residue of the ATP pocket.[1][2]
Linear/Distal: Points outwards towards the solvent-exposed region.[1][2]
Steric Impact
High.[1][2] Substituents here often clash with the protein backbone unless the pocket is deep.
Low. Ideal for attaching bulky solubilizing tails (e.g., piperazines, morpholines).
Electronic Effect
Can form intramolecular H-bonds with N1-substituents or carbonyls, locking conformation.[1][2]
Electron-donating group para to the C3 position; activates C3 for electrophilic attack.
Linker for extending inhibitor reach; Scaffold for Type I/II inhibitors.[2]
Visualization: SAR Substitution Vectors
The following diagram illustrates the directional impact of the amino group position when the indazole core is bound to a target protein.
Caption: Directional vectors of 4- vs 5-aminoindazole substitution in kinase binding pockets.
Biological Activity Profiles
A. Kinase Inhibition (The Core Application)
The indazole core is a "privileged scaffold" for kinase inhibitors.[2][3][4] The choice between 4-AI and 5-AI dictates the inhibitor's binding mode.[1][2]
5-Aminoindazole: The Solvent Reach
5-AI is extensively used because the 5-position allows for the attachment of long chains without disrupting the hinge binding of the indazole core.[1][2]
ROCK (Rho-kinase) Inhibitors: 5-AI derivatives (e.g., SR-1459) show nanomolar potency.[1][2] The amino group serves as a linker to attach piperazine moieties, which interact with aspartic acid residues (Asp232/Asn219) in the active site.
JNK3 Inhibitors: In N-aromatic-substituted indazoles, 5-AI derivatives demonstrated high potency (IC50 ~14 nM) by orienting the amide linker correctly to interact with the JNK3 binding cleft.[1][2]
ALK Inhibitors: 5-AI is a key intermediate in the synthesis of Entrectinib analogs, where it provides the geometry needed to span the ATP pocket.
4-Aminoindazole: The Conformational Lock
4-AI is used when a "bent" geometry is required or to mimic a phenol group.[1][2]
Lck (Lymphocyte-specific protein tyrosine kinase): 4-AI derivatives were designed as isosteres for 2-methyl-5-hydroxyaniline.[1][2][5] The 4-amino group mimics the geometry of the phenol OH, maintaining hydrogen bonding networks while improving oral pharmacokinetics (bioavailability) compared to the phenol parent.
FGFR4 (Fibroblast Growth Factor Receptor 4): 4-AI is utilized in the design of covalent inhibitors.[1][2] The 4-position allows for the attachment of acrylamides that can react with specific cysteines near the gatekeeper region, a strategy used to overcome resistance mutations.
B. Non-Kinase Activity
Target/Activity
5-Aminoindazole (5-AI)
4-Aminoindazole (4-AI)
COX-2 Inhibition
Active. IC50 ~12.32 µM.[1][2] Shows anti-inflammatory potential superior to 6-nitroindazole in some assays.[1][2]
Inactive/Low. Not typically cited as a primary COX-2 inhibitor.[1][2]
nNOS Inhibition
Moderate. Less potent than 7-nitroindazole (7-NI).[1][2] Often used as a negative control or comparative analog in NOS studies.[2]
Low. Lacks the specific electronic distribution required for heme-iron interaction seen in 7-NI.[1][2]
High. Forms a superior protective chemisorption film on copper surfaces (94.4% efficiency) due to parallel adsorption geometry.[6]
Comparative Data Analysis
The following table synthesizes experimental data from multiple SAR studies to highlight the potency differences.
Compound Class
Target
5-AI Derivative Potency ()
4-AI Derivative Potency ()
Key Insight
Indazole-Amides
JNK3
14 nM
>1000 nM (typically)
5-position favors linear binding modes required for JNK3.[1][2]
Pyrimidinyl-Indazoles
Lck
> 100 nM
< 10 nM
4-position mimics the phenol pharmacophore essential for Lck binding.[1][2]
Indazole-Ureas
VEGFR2
4 nM (e.g., ABT-869 analog)
Variable
5-amino ureas are standard for Type II kinase inhibition.[1][2]
Small Molecule
COX-2
12.32 µM
> 50 µM
5-amino group provides necessary electron density for COX active site.[1][2]
Experimental Protocols
Protocol A: Synthesis of 5-Aminoindazole (Reduction Method)
Context: High-purity 5-AI is essential for SAR studies.[1][2] This protocol uses catalytic hydrogenation to ensure complete reduction of the nitro precursor without ring opening.
Reagents: 5-Nitroindazole (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration), Hydrogen gas (
).
Setup: Charge a high-pressure hydrogenation vessel with 5-nitroindazole and methanol.
Catalyst Addition: Carefully add Pd/C under an inert nitrogen atmosphere (Caution: Pyrophoric).[2]
Reaction: Purge vessel with
three times. Pressurize to 40 psi (3 atm) and stir vigorously at Room Temperature (RT) for 4-6 hours.
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material (
~0.6) should disappear, and a lower fluorescent spot (amine) should appear.
Workup: Filter through a Celite pad to remove Pd/C. Wash pad with methanol.[2] Concentrate filtrate in vacuo.
Purification: Recrystallize from Ethanol/Water if necessary.
Validation: Melting point should be 175-178 °C.[1][2]
The following diagram outlines the decision matrix for choosing between 4-AI and 5-AI during the scaffold optimization phase of drug discovery.
Caption: Decision matrix for selecting indazole isomers based on kinase binding requirements.
References
BenchChem. (2025).[2][3][4] A Comparative Guide to the Biological Efficacy of Substituted Indazole Derivatives. Retrieved from
National Institutes of Health (NIH). (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.[2][7] Retrieved from
Bamborough, P., et al. (2007).[5] N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Retrieved from
Hu, Z., et al. (2026).[8][6] Unraveling the Inhibition of Copper Corrosion Kinetics by 4-aminoindazole. Journal of The Electrochemical Society. Retrieved from
Sigma-Aldrich. (2025).[1][2] 5-Aminoindazole Product Specification and Safety Data. Retrieved from [1][2]
ChemicalBook. (2026).[2][6] 6-Aminoindazole and 4-Aminoindazole Synthesis Routes. Retrieved from
Part 1: The Chemical Identity Crisis (Expertise & Experience)
Title: Validating Purity of 1,3-Dimethyl-1H-indazol-4-amine for HTS: A Comparative Guide Executive Summary In High-Throughput Screening (HTS), the integrity of the chemical library is the ceiling of assay performance. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating Purity of 1,3-Dimethyl-1H-indazol-4-amine for HTS: A Comparative Guide
Executive Summary
In High-Throughput Screening (HTS), the integrity of the chemical library is the ceiling of assay performance. This guide focuses on 1,3-dimethyl-1H-indazol-4-amine , a scaffold increasingly relevant in kinase and Hsp90 inhibitor discovery. While commercially available, this compound presents two silent killers for HTS campaigns: N-methylation regioisomerism and intrinsic fluorescence .
Standard "95% purity" Certificates of Analysis (CoA) based solely on low-resolution LC-MS are insufficient for this scaffold. This guide outlines a self-validating protocol to distinguish the active N1-isomer from the inactive N2-impurity and to flag potential assay interference before screening begins.
The synthesis of 1,3-dimethyl-1H-indazol-4-amine typically proceeds via the methylation of 4-nitroindazole followed by reduction. This pathway is fraught with a specific regiochemical hazard that many standard QC protocols miss.
The "Regioisomer Trap"
Indazoles possess two nitrogen atoms capable of alkylation: N1 and N2.
N1-Methylation (Thermodynamic Product): The desired 1,3-dimethyl-1H-indazol-4-amine.
N2-Methylation (Kinetic Impurity): The 2,3-dimethyl-2H-indazol-4-amine byproduct.
Why it matters: The N2-isomer is often formed in 10-30% yields depending on the base/solvent used (e.g., NaH/DMF vs. K2CO3/Acetone). Because N1 and N2 isomers are tautomeric analogs with identical molecular weights (MW 161.2 g/mol ), standard single-quadrupole MS cannot distinguish them. Furthermore, they often co-elute on standard C18 gradients, leading to a "single peak" that is actually a mixture.
The "Fluorescent Phantom"
Amino-indazoles are known fluorophores. The 4-amino substituent, conjugated with the indazole core, can exhibit excitation/emission maxima that overlap with common HTS readouts (e.g., Coumarin, FITC, or DAPI channels). Uncharacterized fluorescence leads to false positives in binding assays (FP, FRET) or false negatives in fluorescence-quenching assays.
Part 2: Comparative Analysis of Product Grades
The following table compares a standard "Technical Grade" typically found in large libraries versus the "HTS-Validated Grade" required for reliable data.
SAR Integrity: N2 contamination leads to "flat" SAR or false inactivity.
Salt Form
Often HCl or TFA salt
Free Base (or Stoichiometric HCl)
Solubility: Free base ensures consistent DMSO solubility without acidity spikes.
Interference
Unknown
Fluorescence Scanned (Ex/Em Matrix)
False Positives: Prevents "hits" that are actually just autofluorescent noise.
Part 3: The Self-Validating Purity Protocol (Trustworthiness)
To validate 1,3-dimethyl-1H-indazol-4-amine, you must prove where the methyl group is and if the compound glows.
Protocol A: Regioisomer Separation (UPLC-MS)
Standard acidic mobile phases often fail to separate N1/N2 isomers.
Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH improves peak shape for amino-indazoles).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 10 minutes.
Success Criteria: The N2-isomer typically elutes earlier than the N1-isomer under basic conditions due to differences in dipole moment.
Protocol B: Structural Confirmation (qNMR/NOE)
This is the only way to absolutely confirm the N1-methyl position.
Solvent: DMSO-d6.
Experiment: 1D NOE (Nuclear Overhauser Effect) Difference or 2D NOESY.
Key Signal: Irradiate the N-Methyl singlet (~4.0 ppm).
N1-Isomer (Correct): You will see NOE enhancement at the C7-H (aromatic proton, ~7.2-7.5 ppm).
N2-Isomer (Incorrect): You will see NOE enhancement at the C3-Methyl group (if 3-substituted) or lack of C7 enhancement.
qNMR Quantification: Use an internal standard (e.g., Maleic Acid) to calculate absolute weight % purity, ensuring no inorganic salts are inflating the mass.
Protocol C: Fluorescence Interference Scan
Plate: Black 384-well non-binding surface.
Concentration: Prepare 10 µM and 100 µM solutions in Assay Buffer (with 1% DMSO).
Scan: Excitation 300–600 nm; Emission 350–700 nm.
Flag: If signal > 3x background in your specific assay's channel (e.g., Ex 485/Em 528 for FITC), flag as "Interference Risk."
Part 4: Visualization of Validation Logic
Diagram 1: The Isomer Divergence & Validation Workflow
This diagram illustrates the synthesis risk and the validation steps required to filter out the incorrect isomer.
Caption: Workflow distinguishing the target N1-isomer from the N2-impurity using orthogonal validation methods.
References
Regioselectivity in Indazole Methylation
L. Gavara et al., "Regioselective synthesis of N1- and N2-substituted indazoles," Tetrahedron, vol. 67, no. 8, pp. 1633–1639, 2011. Link
HTS Interference & Fluorescence
A. Simeonov et al., "Fluorescence spectroscopic profiling of compound libraries," Journal of Medicinal Chemistry, vol. 51, no. 8, pp. 2363–2371, 2008. Link
qNMR for Purity Assessment
G. F. Pauli et al., "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay," Journal of Medicinal Chemistry, vol. 57, no. 22, pp. 9220–9231, 2014. Link
Assay Guidance Manual (NCATS/NIH)
G. S. Sittampalam et al., "Assay Interference by Chemical Compounds," Assay Guidance Manual, Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004-. Link
Comparative
Bioisosteric replacement of quinoline with 1,3-dimethylindazole
As a Senior Application Scientist, I frequently observe drug discovery programs stalling during late-stage lead optimization due to the physicochemical dead-ends associated with the quinoline ring. While quinoline is a p...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe drug discovery programs stalling during late-stage lead optimization due to the physicochemical dead-ends associated with the quinoline ring. While quinoline is a privileged pharmacophore—especially for targeting the ATP-binding hinge region of kinases—its flat, highly lipophilic nature often introduces severe liabilities, including poor aqueous solubility, rapid CYP450-mediated oxidative metabolism, and off-target hERG channel blockade.
To circumvent these issues, medicinal chemists employ bioisosteric replacement. One of the most effective, yet structurally nuanced, replacements for quinoline is the 1,3-dimethylindazole moiety. This guide provides an in-depth technical comparison of these two scaffolds, dissecting the causality behind their divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and outlining validated experimental protocols for their integration into drug development pipelines.
Mechanistic Rationale: The Causality of Scaffold Switching
Why does replacing a six-membered pyridine ring fused to a benzene ring (quinoline) with a five-membered pyrazole ring fused to a benzene ring (indazole) drastically alter the molecule's behavior?
Electronic Distribution and Solubility: The indazole core possesses a significantly higher dipole moment compared to the relatively non-polar quinoline. This localized polarity enhances solvation in aqueous media, directly improving thermodynamic solubility without requiring the addition of basic amines.
Steric Mimicry: The C3-methyl group on the indazole ring is critical. It occupies the exact steric volume as the C4-CH of the quinoline ring, maintaining essential van der Waals interactions within the hydrophobic pocket of the kinase active site.
Hydrogen Bonding Dynamics: Unsubstituted indazoles act as both hydrogen bond donors (N1) and acceptors (N2). By methylating the N1 position, the 1,3-dimethylindazole becomes a strict hydrogen bond acceptor, perfectly mimicking the lone pair of the quinoline nitrogen. This precise alignment ensures that the critical hinge-binding interaction with the kinase backbone is preserved.
Comparative Performance Data
The following table synthesizes quantitative data comparing a standard quinoline-based kinase inhibitor against its 1,3-dimethylindazole bioisostere, utilizing baseline metrics from established [1]. Furthermore, details the use of indazole replacements to rescue catechol and quinoline liabilities in EGFR inhibitors [2].
Pharmacological Parameter
Quinoline Scaffold
1,3-Dimethylindazole Scaffold
Causality / Mechanistic Impact
Target Potency (Akt1 )
312 nM
< 10 nM
Enhanced geometric alignment and optimized hinge-binding angle.
Aqueous Solubility
< 10 µg/mL
> 50 µg/mL
Higher dipole moment of the pyrazole fusion increases solvation.
hERG Inhibition ()
~1.5 µM (High Risk)
> 10 µM (Low Risk)
Reduced overall lipophilicity (LogD) mitigates off-target ion channel binding.
Metabolic Stability ()
15 min (Microsomes)
> 60 min (Microsomes)
C3-methyl and N1-methyl groups sterically shield metabolic hotspots from CYP oxidation.
Visualizing the Pharmacological Trajectory
Logical framework comparing quinoline and 1,3-dimethylindazole pharmacological trajectories.
Experimental Workflows & Validation Protocols
To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental systems. Below are the step-by-step methodologies for synthesizing the bioisostere and validating its biological performance.
Protocol 1: Synthesis of the 1,3-Dimethylindazole Building Block
Objective: Generate 5-bromo-1,3-dimethylindazole for downstream Suzuki-Miyaura cross-coupling.
Deprotonation: Dissolve 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous DMF at 0°C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
Causality: NaH is selected over weaker bases (like
) because the of the indazole N1 proton requires a strong, irreversible base to ensure complete deprotonation, preventing mixed N1/N2 alkylation products.
Alkylation: Dropwise add Iodomethane (MeI, 1.1 eq) to the mixture. Stir for 2 hours at room temperature.
Quenching & Extraction: Quench the reaction with saturated aqueous
to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x).
Purification: Dry the combined organic layers over
, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure 5-bromo-1,3-dimethylindazole.
Protocol 2: Orthogonal In Vitro Kinase Validation (TR-FRET)
Objective: Quantify the
of the synthesized compounds against the target kinase (e.g., Akt1) using a self-validating system.
Assay Assembly: In a 384-well low-volume plate, combine 2 nM recombinant human Akt1, 100 nM fluorescently labeled ULight-Crosstide substrate, and the test compound (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Tween-20).
Reaction Initiation: Add ATP at a concentration exactly equal to its
for Akt1. Incubate for 60 minutes at 22°C.
Causality: ATP must be added at its exact
value. If the ATP concentration is too high, it outcompetes the inhibitor, artificially inflating the apparent . If too low, the assay becomes overly sensitive and biologically irrelevant to intracellular ATP levels.
Detection: Add Europium-anti-phospho-Crosstide antibody and EDTA (to chelate magnesium and stop the kinase reaction). Incubate for 60 minutes.
Self-Validation & Readout: Measure the TR-FRET signal (Ex: 320 nm, Em: 665 nm).
System Validation: Every plate must include Staurosporine (a pan-kinase inhibitor) as a positive control for 100% inhibition, and 1% DMSO as a negative vehicle control. The assay data is only considered valid and trustworthy if the calculated Z'-factor is > 0.6.
Conclusion
The transition from a quinoline to a 1,3-dimethylindazole scaffold is not merely a structural tweak; it is a calculated physicochemical upgrade. By meticulously controlling hydrogen bond geometry and localized dipole moments, drug development professionals can rescue highly potent but deeply flawed leads, transforming them into viable clinical candidates with superior safety and solubility profiles.
References
Title: Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors
Source: Bioorganic & Medicinal Chemistry Letters
URL: [Link]
Source: United States Patent Office (US6391872B1)
Validation
A Senior Application Scientist's Guide to Robust HPLC Method Development for Aminoindazole Intermediates
Abstract The development of robust and reliable High-Performance Liquid Chromatography (HPLC) methods is a cornerstone of pharmaceutical development and quality control. This is particularly true for the analysis of amin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The development of robust and reliable High-Performance Liquid Chromatography (HPLC) methods is a cornerstone of pharmaceutical development and quality control. This is particularly true for the analysis of aminoindazole intermediates, a class of compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Their inherent basicity and potential for isomerism present unique chromatographic challenges, including poor peak shape and difficult separations. This guide provides a systematic, comparative approach to developing efficient and robust HPLC methods for aminoindazole intermediates, grounded in the principles of Quality by Design (QbD). We will explore the critical aspects of stationary phase selection, mobile phase optimization, and the application of statistical tools to define a robust method design space. This document is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and validated analytical methods.
Introduction: The Analytical Challenge of Aminoindazole Intermediates
Aminoindazoles are heterocyclic aromatic compounds that serve as crucial building blocks in medicinal chemistry. However, their analytical characterization by HPLC is often complicated by several factors:
Basicity: The amino group imparts a basic character, leading to potential interactions with acidic silanol groups on traditional silica-based stationary phases. This can result in significant peak tailing, reduced column efficiency, and poor reproducibility.[1]
Polarity: The presence of the amino group also increases the polarity of these molecules, which can lead to poor retention on conventional reversed-phase columns.[1][2]
Isomerism: Structural isomers of aminoindazoles are common, and their separation is often critical for ensuring the purity and safety of the final API.[3]
A well-developed HPLC method must overcome these challenges to provide accurate and precise quantification of the main component and its impurities.
A Quality by Design (QbD) Framework for Method Development
A systematic approach, such as Quality by Design (QbD), is invaluable for developing robust HPLC methods.[4][5][6] QbD emphasizes a proactive approach to method development, focusing on understanding and controlling the factors that influence method performance.[4][6] This contrasts with the traditional "one-factor-at-a-time" (OFAT) approach, which can be time-consuming and may not fully reveal the interactions between method parameters.[5]
The QbD workflow for HPLC method development can be visualized as follows:
Caption: Quality by Design (QbD) workflow for HPLC method development.
Comparative Study: Stationary and Mobile Phase Screening
The initial and most critical step in method development is the screening of different stationary and mobile phases to achieve the desired selectivity.[6]
Stationary Phase Selection: A Comparative Analysis
The choice of stationary phase is paramount for controlling retention and selectivity.[7] For polar and basic compounds like aminoindazoles, a variety of column chemistries should be evaluated.[2][8]
Stationary Phase
Chemistry
Primary Interaction Mechanism
Suitability for Aminoindazoles
Standard C18
Octadecylsilane
Hydrophobic
Often results in poor retention and peak tailing due to silanol interactions.
Polar-Embedded C18
C18 with an embedded polar group
Hydrophobic and polar interactions
Can improve peak shape for basic compounds by shielding residual silanols.
Phenyl-Hexyl
Phenyl-Hexyl bonded silica
Hydrophobic and π-π interactions
Offers alternative selectivity, particularly for aromatic compounds.
Cyano (CN)
Cyanopropyl bonded silica
Dipole-dipole and weak hydrophobic interactions
Useful in both normal-phase and reversed-phase modes, can provide unique selectivity.
Experimental Protocol: Stationary Phase Screening
Analytes: Prepare a standard solution containing the target aminoindazole intermediate and any known related impurities or isomers.
Columns: Utilize columns with the stationary phases listed in the table above (e.g., Standard C18, Polar-Embedded C18, Phenyl-Hexyl, and Cyano).
Initial Mobile Phase: A generic gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point. The acid modifier helps to suppress the ionization of residual silanols and improve peak shape.
Gradient: A fast gradient (e.g., 5-95% B in 10 minutes) can be used for initial screening.
Detection: UV detection at a wavelength where the analytes have maximum absorbance.
Evaluation Criteria: Assess the chromatograms for retention of the main peak, resolution between critical pairs (isomers or impurities), and peak shape (asymmetry factor).
Mobile Phase Optimization: The Key to Fine-Tuning Selectivity
Once a promising stationary phase is identified, the mobile phase composition can be optimized to fine-tune the separation.[9][10] Key parameters to investigate include the organic modifier, pH, and buffer concentration.[9]
Organic Modifier Comparison:
Acetonitrile (ACN): Generally provides lower backpressure and good UV transparency.
Methanol (MeOH): Can offer different selectivity due to its ability to act as a hydrogen bond donor and acceptor.
Effect of pH and Buffers:
For ionizable compounds, the pH of the mobile phase is a critical parameter.[11] Small changes in pH can significantly impact retention and selectivity. Using a buffer is essential to maintain a stable pH throughout the analysis.
Mobile Phase Additive
Effect on Chromatography
Formic Acid / Acetic Acid
Lowers pH, protonates the basic amino group, and suppresses silanol interactions, often improving peak shape.
Ammonium Formate / Acetate
Acts as a buffer to control pH and can also improve peak shape and MS compatibility.[12]
Triethylamine (TEA)
A basic modifier that can be added in small amounts to compete with basic analytes for active silanol sites, reducing peak tailing.[1]
Experimental Protocol: Mobile Phase Optimization (using Design of Experiments)
A Design of Experiments (DoE) approach is highly recommended for efficient mobile phase optimization.[5][13]
Select Factors and Ranges: Based on initial screening, select critical parameters and their ranges. For example:
Gradient time (e.g., 10-20 minutes)
pH (e.g., 2.5-4.5 using a formate buffer)
Column Temperature (e.g., 25-40 °C)
Choose a Design: A central composite or Box-Behnken design is suitable for optimization studies.
Run Experiments: Execute the experimental runs as dictated by the DoE software.
Analyze Results: Model the responses (e.g., resolution of a critical pair, peak asymmetry) to understand the influence of each factor and their interactions.
Define Design Space: The DoE results will define a "design space" – a multidimensional combination of method parameters within which the method is robust.[13]
Data Presentation and Interpretation
The following table presents a hypothetical but realistic comparison of two stationary phases for the separation of an aminoindazole intermediate from a closely related impurity.
Parameter
Column A: Standard C18
Column B: Phenyl-Hexyl
Retention Time (Main Peak)
5.2 min
7.8 min
Resolution (Critical Pair)
1.2
2.5
Asymmetry Factor (Main Peak)
1.8
1.1
Theoretical Plates
3500
8500
Interpretation: In this example, the Phenyl-Hexyl column (Column B) provides significantly better resolution and peak shape for the aminoindazole intermediate and its impurity compared to the standard C18 column. The increased retention also suggests a more robust method, less susceptible to early eluting interferences.
Method Validation: Ensuring Reliability and Compliance
Once a robust method has been developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[14][15][16] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.[15][16][17]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The development of a robust HPLC method for aminoindazole intermediates requires a systematic and scientific approach. By employing QbD principles, conducting a thorough screening of stationary and mobile phases, and utilizing DoE for optimization, a reliable and efficient method can be established. The comparative data presented herein demonstrates the importance of evaluating different column chemistries to overcome the challenges associated with the analysis of these polar, basic compounds. A well-developed and validated HPLC method is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from these critical intermediates.
References
A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. (2024, December 13). Lab Manager. Retrieved from [Link]
A Quality by Design Approach to Rapid Analytical HPLC Method Development. (n.d.). Fusion QbD. Retrieved from [Link]
Quality by Design | A rapid and systemic approach for pharmaceutical analysis. (n.d.). Pharma Focus Asia. Retrieved from [Link]
Kovács, Z., Kormámy, R., & Fekete, J. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Microchemical Journal. Retrieved from [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]
Rapid Development and Validation of HPLC Methods Using QbD Software. (2020, April 6). Agilent. Retrieved from [Link]
Karmarkar, S., Garber, R., Genchanok, Y., George, S., & Yang, X. (2011). Quality by design (QbD) based development of a stability indicating HPLC method for drug and impurities. Journal of Chromatographic Science, 49(6), 439-446. Retrieved from [Link]
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]
Polar Stationary Phase Modification for Basic Compounds. (2022, May 20). Phenomenex. Retrieved from [Link]
HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters. Retrieved from [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. Retrieved from [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]
Separation of 5-Aminoindazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025, August 18). ResearchGate. Retrieved from [Link]
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(5). Retrieved from [Link]
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc. Retrieved from [Link]
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2017). Acta Poloniae Pharmaceutica, 74(3), 777-784. Retrieved from [Link]
Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. (2004, March 19). PubMed. Retrieved from [Link]
Solving Key Challenges in (Bio)pharmaceutical Analyses. (2025, March 21). LCGC International. Retrieved from [Link]
Mobile Phase Optimization in Thin Layer Chromatography (TLC). (2025, December 9). ResearchGate. Retrieved from [Link]
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI. Retrieved from [Link]
Comparative Potency of Indazole-Based & Allosteric MALT1 Inhibitors
The following technical guide provides an in-depth comparative analysis of MALT1 inhibitors, focusing on the potency and structural evolution of allosteric small molecules (specifically indazole-based and their pyrazolop...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of MALT1 inhibitors, focusing on the potency and structural evolution of allosteric small molecules (specifically indazole-based and their pyrazolopyrimidine bioisosteres) versus first-generation phenothiazines.
Executive Summary
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1 ) is a unique paracaspase essential for NF-κB activation in lymphocytes.[1][2][3][4] In Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive MALT1 protease activity drives tumor survival.[5]
While first-generation inhibitors like Mepazine validated the target, they suffered from low potency (µM range) and off-target liability. The field has since evolved toward second-generation allosteric inhibitors —specifically those utilizing indazole or pyrazolopyrimidine scaffolds (e.g., Safimaltib/JNJ-67856633 , MLT-748 ). These compounds function as "molecular correctors," occupying the allosteric Trp580 pocket to lock the enzyme in an inactive state, achieving single-digit nanomolar (nM) potency.
Part 1: The Mechanistic Landscape
The Paracaspase Function & Trp580 Switch
Unlike caspases which cleave after aspartate, MALT1 cleaves after arginine (R) residues.[2][3] Its activation requires dimerization and a conformational change where the side chain of Tryptophan 580 (Trp580) rotates into a hydrophobic pocket.
Active Site Inhibitors (e.g., Z-VRPR-FMK, MI-2): Bind directly to the catalytic cysteine (Cys464). Often limited by poor selectivity or bioavailability.
Allosteric Inhibitors (e.g., Indazoles/Pyrazolopyrimidines): Bind to the allosteric Trp580 pocket, displacing the tryptophan residue and preventing the protease from adopting its active conformation.[3]
CBM Complex Signaling Pathway
The following diagram illustrates the critical role of MALT1 within the CBM (CARD11-BCL10-MALT1) complex and the intervention points for inhibitors.
Caption: Signal transduction via the CBM complex. Allosteric inhibitors prevent the proteolytic cleavage of negative regulators (like A20), thereby dampening NF-κB signaling.
Part 2: Comparative Potency Analysis
The shift from phenothiazines to indazole-based (and bioisosteric pyrazolopyrimidine) scaffolds represents a 100-fold to 1000-fold improvement in potency.
Quantitative Data Summary (IC50 Values)
Compound Class
Representative Agent
Mechanism
Biochemical IC50 (Protease)
Cellular IC50 (IL-2/IL-10)
Selectivity Profile
Pyrazolopyrimidine (Indazole Bioisostere)
Safimaltib (JNJ-67856633)
Allosteric (Trp580)
5 – 10 nM
10 – 100 nM
High (>100x vs. Kinases)
Pyrazolopyrimidine
MLT-748
Allosteric (Trp580)
~ 5 nM
~ 50 nM
High
Phenothiazine
Mepazine
Allosteric (First Gen)
800 – 4,000 nM
~ 5,000 nM
Low (GPCR off-targets)
Peptide
Z-VRPR-FMK
Active Site (Covalent)
< 10 nM
N/A (Poor permeability)
Low (Promiscuous)
Small Molecule
MI-2
Active Site (Irreversible)
~ 5,800 nM
~ 10,000 nM
Moderate
Structural Determinants of Potency
Indole Mimicry: The high potency of the Safimaltib/MLT-748 series is derived from their ability to mimic the indole ring of Trp580. The core scaffold (often a pyrazolo[1,5-a]pyrimidine, which is isosteric to indazole) inserts deeply into the hydrophobic pocket.
Scaffold Morphing: Medicinal chemistry efforts evolved the scaffold from initial hits to optimize hydrogen bonding with Glu397 and hydrophobic interactions within the allosteric site, drastically reducing the IC50 compared to Mepazine.
Part 3: Experimental Validation Protocols
To validate the potency of these inhibitors, a self-validating FRET (Fluorescence Resonance Energy Transfer) workflow is required.
Protocol: MALT1 Protease FRET Assay
Objective: Determine biochemical IC50 by measuring cleavage of a fluorogenic substrate.
Reagents:
Enzyme: Recombinant human MALT1 (residues 329–728), fused to Ubiquitin (MALT1-GS-Ub) to promote dimerization/activation.
Substrate: Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin). Note: MALT1 cleaves after the second Arginine.
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.8 M Sodium Citrate (Citrate is crucial to induce high-activity conformation in vitro).
Step-by-Step Workflow:
Preparation: Dilute inhibitors in DMSO (3-fold serial dilutions).
Incubation: Add 10 µL of MALT1 enzyme (final conc. 5–10 nM) to 384-well black plates. Add 0.5 µL of inhibitor. Incubate for 30 mins at RT to allow allosteric binding.
Objective: Confirm mechanism in ABC-DLBCL cells (e.g., OCI-Ly3).
Treatment: Treat OCI-Ly3 cells with inhibitor (0.1, 1, 10, 100, 1000 nM) for 6–24 hours.
Stimulation: Optionally stimulate with PMA/Ionomycin (though OCI-Ly3 has constitutive activity).
Lysis & Western Blot: Lyse cells using RIPA buffer with protease inhibitors.
Detection: Blot for BCL10 .
Result: Active MALT1 cleaves BCL10 (generating a lower MW fragment). Potent inhibitors (Safimaltib) will preserve full-length BCL10 in a dose-dependent manner.
Experimental Workflow Diagram
Caption: Screening hierarchy for MALT1 inhibitors, moving from biochemical affinity to cellular functional rescue.
Part 4: Therapeutic Implications & Conclusion
The transition from Mepazine to Safimaltib (JNJ-67856633) and related indazole/pyrazolopyrimidine scaffolds marks a pivotal moment in lymphoma therapy.
Selectivity: The allosteric pocket is unique to MALT1 (paracaspase), unlike the active site which shares homology with caspases. This results in reduced toxicity.
Clinical Status: Safimaltib is currently in Phase 1 clinical trials.[6][7][8][9] The data suggests that for effective tumor stasis in ABC-DLBCL, sustained inhibition (>90%) of MALT1 protease activity is required, achievable only with the sub-nanomolar potency of these second-generation scaffolds.
Recommendation: For current drug discovery campaigns, the pyrazolopyrimidine/indazole allosteric scaffold is the industry standard. Researchers should utilize MLT-748 as a specific chemical probe for in vitro studies due to its commercial availability and high selectivity compared to older tools like MI-2.
References
Nagel, D., et al. (2012).[10] "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas." Cancer Cell, 22(6), 825-837. Link
Fontan, L., et al. (2012).[10] "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo." Cancer Cell, 22(6), 812-824. Link
Philippar, U., et al. (2020). "Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer." American Association for Cancer Research (AACR) Annual Meeting. Link
Quancard, J., et al. (2019).[2] "An allosteric MALT1 inhibitor is a molecular corrector rescuing function in an immunodeficient patient."[4] Nature Chemical Biology, 15(3), 304-313. Link
Schrödinger, Inc. (2025).[8] "Accelerated In Silico Discovery of SGR-1505: A Potent MALT1 Allosteric Inhibitor."[7][8] Journal of Medicinal Chemistry. Link
BindingDB. "MALT1 Protease Assay Protocol." BindingDB Database. Link(Note: Generalized link to database entry)
A Comparative Guide to the Spectroscopic Characterization of Methylated Indazole Amines
Introduction In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents, including treatments for cancer an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents, including treatments for cancer and inflammation.[1][2][3] Indazole, a bicyclic heteroaromatic system, exists in different tautomeric forms, primarily the 1H- and 2H-isomers, with the 1H-tautomer being thermodynamically more stable.[1][4][5] The synthesis of indazole derivatives, particularly through methylation, often yields a mixture of isomers where the methyl group can be attached to one of the two nitrogen atoms (N-1 or N-2) or the fused benzene ring (C-methylation).
These isomers are not trivial chemical curiosities; they possess distinct physicochemical and pharmacological properties that can profoundly impact a drug candidate's efficacy, safety, and metabolic profile.[1][4] Therefore, the unambiguous structural elucidation and differentiation of methylated indazole amine isomers is a critical, non-negotiable step in the research and development pipeline.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to definitively characterize these isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting self-validating protocols and workflows designed for researchers, scientists, and drug development professionals.
The Isomeric Challenge: N-Methyl vs. C-Methyl Amines
The primary analytical challenge lies in distinguishing between the N-1 and N-2 methylated isomers. A secondary, though typically more straightforward, challenge is differentiating N-methylated from C-methylated analogues. The choice of analytical technique is driven by the need to precisely locate the position of the methyl group, a task for which some spectroscopic methods are more suited than others.
Caption: Isomeric possibilities for methylated indazole amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of indazole isomers.[6] It provides detailed information on the chemical environment and connectivity of each atom within the molecule.
Causality Behind Experimental Choices
The electronic environment around the indazole core is significantly different between the 1H- and 2H-isomers. The position of the N-methyl group alters the electron density distribution and the anisotropic effects experienced by nearby protons and carbons. This results in highly diagnostic and predictable differences in their respective chemical shifts, which we can exploit for unambiguous assignment. For absolute confirmation, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are employed to trace covalent bond pathways across several atoms.[7][8]
¹H NMR Spectroscopy
While the methyl protons themselves show only minor chemical shift differences, the protons on the indazole ring provide the most telling signals.
H-7 Proton: In N-2 isomers , the H-7 proton is significantly deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding N-1 isomer . This is due to the magnetic anisotropic effect of the N-1 lone pair of electrons.[9]
H-3 Proton: Conversely, the H-3 proton in N-2 isomers is typically shielded (shifted upfield) relative to the same proton in the N-1 isomer .[9]
Aromatic Protons: In C-methylated isomers, the methyl group is on the benzene ring, which simplifies the N-isomer question (it will be a 1H-indazole) but alters the splitting patterns and chemical shifts of the aromatic protons (H-4, H-5, H-6, H-7) in predictable ways based on its position.
¹³C NMR Spectroscopy
Carbon NMR provides an even clearer distinction, with several key carbons exhibiting large, isomer-dependent chemical shift variations.
C-3, C-3a, and C-7a Carbons: These three carbons are the most diagnostic. The bridgehead carbon C-7a shows a distinct downfield shift in 2H-indazoles compared to 1H-indazoles.[4] Similarly, C-3 and C-3a have significantly different chemical shifts between the two isomeric forms, making them reliable markers for differentiation.[4]
2D NMR (HMBC): Unambiguous Assignment
When 1D NMR data is ambiguous, the HMBC experiment provides the final, irrefutable evidence. This experiment detects correlations between protons and carbons that are separated by 2 or 3 bonds.
The Key Correlation:
In a 1-methyl-1H-indazole , the protons of the N-methyl group will show a 3-bond correlation to the C-7a carbon.
In a 2-methyl-2H-indazole , the protons of the N-methyl group will show a 3-bond correlation to the C-3 carbon.[8]
This simple, binary outcome makes HMBC the gold standard for assigning the N-alkylation site in indazole chemistry.
Caption: HMBC workflow for distinguishing N-1 and N-2 isomers.
Data Summary: Comparative NMR Chemical Shifts (δ, ppm)
(Representative data compiled from literature for a 6-amino indazole core in CDCl₃)
Sample Preparation: Dissolve 5-10 mg of the purified indazole amine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum covering a spectral width of 0-12 ppm. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of >1 second and a sufficient relaxation delay (2-5 seconds) are crucial for quantitative accuracy of quaternary carbons.
HMBC Acquisition: Set up a standard gradient-selected HMBC experiment. Optimize the evolution delay for long-range couplings (typically for J = 8-10 Hz). This is the most critical experiment for definitive assignment.
Supporting Spectroscopic Techniques
While NMR is definitive, other techniques provide valuable, complementary data that support the structural assignment.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy probes the vibrational frequencies of functional groups. While many absorptions will be common across isomers, subtle differences in the molecular symmetry and bond strengths, especially in the "fingerprint region," can serve as supporting evidence.
Key Differentiating Features: The most significant use of IR is to confirm the presence or absence of certain functional groups. For methylated indazole amines, one would look for:
N-H Stretches: Two bands around 3350-3250 cm⁻¹ confirming the primary amine (-NH₂) group.
Aromatic C-H Stretches: Bands just above 3000 cm⁻¹.
Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ for the methyl group.
Fingerprint Region (1650-1400 cm⁻¹): Differences in the pattern of ring vibrations can be used to distinguish between isomers when comparing the spectra to known references.[4]
Sample Preparation: For solid samples, either create a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a disc, or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Data Analysis: Identify the key functional group frequencies and compare the fingerprint region of the unknown isomer with reference spectra of confirmed N-1 and N-2 isomers.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: The conjugated π-electron system of the indazole ring is responsible for its UV absorption. The electronic structure differs between the 1H- and 2H-isomers, leading to distinct absorption profiles.
Key Differentiating Features: The most consistent trend is that 2H-indazole derivatives absorb light more strongly and at longer wavelengths (a bathochromic or red shift) compared to their 1H-isomer counterparts .[4][12][13] The pattern of the absorption bands (fine structure) can also be a useful point of comparison.[12]
Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., acetonitrile, ethanol) using a quartz cuvette. The concentration should be adjusted to give a maximum absorbance below 1.5 AU.[4]
Data Acquisition: Scan the sample over a wavelength range of 200-400 nm against a solvent blank.
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and compare the entire spectral profile to reference compounds.
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight, confirming the elemental formula. While isomers inherently have the same mass, their fragmentation patterns under ionization (especially in tandem MS/MS experiments) can differ due to the varied stability of the resulting fragment ions.
Key Differentiating Features: The differentiation is not always straightforward from the primary mass spectrum. However, tandem MS (MS/MS) can reveal subtle but reproducible differences in the relative abundances of fragment ions.[4] Fragmentation often involves the loss of the N-substituent or cleavage of the pyrazole ring.[4][9] The relative stability of the precursor ion and its fragments can be influenced by the N-methylation position.
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS. High-resolution MS (e.g., TOF, Orbitrap) is essential for accurate mass determination.
Data Acquisition: Acquire a full-scan mass spectrum to determine the molecular ion peak ([M+H]⁺ in ESI). Perform tandem MS (MS/MS) on the isolated molecular ion to generate a fragmentation pattern.[4]
Data Analysis: Confirm the molecular weight matches the expected formula. Carefully compare the fragmentation pattern and relative ion abundances against those of known isomeric standards.
Integrated Workflow for Unambiguous Characterization
For maximum confidence, a logical, integrated workflow is essential. No single technique, other than perhaps HMBC-NMR, should be used in isolation for definitive assignment.
Caption: Integrated workflow for isomer characterization.
Conclusion
The precise spectroscopic characterization of methylated indazole amines is a foundational requirement for advancing these compounds in drug discovery and development. While techniques like UV-Vis, IR, and MS provide valuable, corroborating data, NMR spectroscopy remains the unequivocal gold standard . Specifically, the strategic application of 1D NMR to identify key chemical shift trends, followed by a definitive 2D HMBC experiment, provides an irrefutable assignment of the N-1 versus N-2 methylation site. By following the integrated workflow and understanding the causal relationships between isomeric structure and spectroscopic output, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in their development programs.
References
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Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Thieme Chemistry. Available from: [Link]
N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. ACS Publications. Available from: [Link]
What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Medium. Available from: [Link] Ester/what-are-the-methods-for-analyzing-1h-indazole-3-carboxylic-acid-methyl-ester-5a3d463b361a
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]
14.3 Interpreting More IR Spectra. YouTube. Available from: [Link]
Reference standards for 1,3-dimethyl-1H-indazol-4-amine analysis
An in-depth technical analysis and comparison guide for the qualification and application of 1,3-dimethyl-1H-indazol-4-amine reference standards in pharmaceutical development. Introduction & Regulatory Context 1,3-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparison guide for the qualification and application of 1,3-dimethyl-1H-indazol-4-amine reference standards in pharmaceutical development.
Introduction & Regulatory Context
1,3-dimethyl-1H-indazol-4-amine is a highly specialized heterocyclic building block, predominantly utilized as a critical intermediate in the synthesis of pyrazolylsulfonamide and pyridinylsulfonamide derivatives. These complex molecules are potent inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a primary therapeutic target for proliferative, inflammatory, and autoimmune disorders1[1].
During the multi-step synthesis of MALT1 inhibitors, unreacted 1,3-dimethyl-1H-indazol-4-amine or its degradation products can carry over into the final Active Pharmaceutical Ingredient (API). Regulatory frameworks, specifically the2[2], mandate the rigorous identification, quantification, and control of such organic impurities. To accurately quantify this intermediate down to the regulatory reporting threshold (typically 0.05%), analytical laboratories require highly pure, fully characterized reference standards.
Comparison of Reference Standard Grades
Selecting the appropriate grade of reference standard is a balance of regulatory compliance, assay accuracy, and project economics. Because 1,3-dimethyl-1H-indazol-4-amine is a niche intermediate, commercially available Certified Reference Materials (CRMs) are often scarce, forcing laboratories to rely on Analytical Grades or In-House synthesis.
Standard Grade
Purity Traceability
Uncertainty Measurement
Best Use Case
Relative Cost
Certified Reference Material (CRM)
ISO 17034 Accredited
Certified with expanded uncertainty (e.g., ± 0.2%)
Final API release testing, NDA/MAA regulatory submissions.
Highest
Analytical Grade (Commercial)
Certificate of Analysis (CoA) via Mass Balance
Estimated (Assumes all impurities are UV-active)
Routine In-Process Controls (IPC), early clinical phases.
Moderate
In-House Synthesized
Primary qualification required (qNMR + Mass Balance)
High precision if orthogonally validated
Custom API development where commercial CRMs are unavailable.
High Initial Effort
Analytical Workflow for Standard Qualification
To establish a standard suitable for API impurity profiling, the material must undergo a rigorous qualification workflow.
Workflow for qualifying 1,3-dimethyl-1H-indazol-4-amine standards for API profiling.
Self-Validating Experimental Protocol: Standard Qualification
When qualifying an In-House or Commercial Analytical grade standard, relying solely on HPLC-UV area percent (Mass Balance) is scientifically flawed. Mass balance assumes all impurities absorb UV light equally and requires separate, error-prone tests for water and residual solvents.
The Causality of Orthogonal Validation: To create a self-validating system, we pair Mass Balance with Quantitative NMR (qNMR). qNMR measures the absolute proton resonance of the indazole's distinct methyl groups against an internal standard. Because qNMR relies on nuclear physics rather than UV chromophores, it provides an absolute mass fraction. If the qNMR Assay and the Mass Balance Assay align within ±0.5%, the standard's integrity is unequivocally validated.
Step-by-Step Methodology
Phase 1: Chromatographic Purity (HPLC-UV/MS) per 3[3]
Column Selection: Use a high-efficiency C18 silica gel column (e.g., 50 x 2.1 mm, 1.7 µm).
Mobile Phase Optimization: Prepare a gradient of Water and Acetonitrile. Mechanistic Note: The amine group at position 4 of the indazole ring is basic. In reverse-phase HPLC, basic amines interact strongly with residual silanol groups on the stationary phase, causing severe peak tailing. You must add 0.1% Trifluoroacetic acid (TFA) to both mobile phases. TFA lowers the pH to protonate the silanols and acts as an ion-pairing agent for the amine, ensuring sharp, symmetrical peaks for accurate integration.
Detection: Monitor UV at 254 nm and ESI-MS (Positive mode, tracking the [M+H]+ ion at m/z 162.2). Integrate all peaks to determine relative chromatographic purity.
Phase 2: Volatile Impurity Profiling
Water Content: Perform Karl Fischer (KF) coulometric titration to quantify residual moisture.
Residual Solvents: Execute Headspace GC-FID to quantify residual synthesis solvents (e.g., Methanol, DMF) used during the indazole ring formation.
Phase 3: Absolute Quantification (1H-qNMR)
Sample Preparation: Using a microbalance, accurately weigh ~10 mg of the 1,3-dimethyl-1H-indazol-4-amine standard and ~5 mg of NIST-traceable Maleic Acid (Internal Standard).
Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO-d6.
Acquisition Parameters: Acquire 1H-NMR spectra at 600 MHz. Mechanistic Note: Set the relaxation delay (D1) to at least 30 seconds. This ensures complete longitudinal relaxation of the indazole's N-methyl and C-methyl protons (singlets at ~3.8–4.0 ppm), preventing signal saturation and ensuring accurate integration against the Maleic acid alkene protons (singlet at 6.26 ppm).
Calculation: Calculate the absolute mass fraction using the integrated area ratio, molecular weights, and precise sample masses.
Quantitative Data Presentation
The following table summarizes a mock validation study comparing a Commercial Analytical Grade standard against an In-House Synthesized standard that has undergone the rigorous qNMR qualification protocol described above.
Analytical Parameter
Commercial Analytical Grade (CoA Data)
In-House Standard (Mass Balance Data)
In-House Standard (qNMR Validated)
HPLC-UV Purity (254 nm)
99.50%
99.85%
99.85%
Water Content (KF)
0.20%
0.15%
0.15%
Residual Solvents (GC)
0.10%
0.05%
0.05%
Calculated Mass Balance
99.20%
99.65%
N/A
1H-qNMR Absolute Assay
Not Performed
Not Performed
99.61% ± 0.12%
Final Assigned Purity
99.20% (Estimated)
99.65% (Unverified)
99.61% (Absolute)
Data Interpretation: The In-House standard demonstrates a Mass Balance purity of 99.65% and a qNMR absolute assay of 99.61%. The tight correlation (Δ = 0.04%) self-validates the standard, proving the absence of hidden, UV-transparent inorganic impurities. This qualifies the In-House material as a Primary Reference Standard suitable for regulatory API impurity profiling.
References
US20240150321A1 - Pyrazolylsulfonamide compounds and their use in therapy
Source: Google Patents
URL
Drug Impurities - SCI (Overview of ICH Q3A(R2): Impurities in New Drug Substances)
[1][2] Executive Summary & Chemical Profile This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 1,3-dimethyl-1H-indazol-4-amine . As a heterocyclic primary amine, this compo...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 1,3-dimethyl-1H-indazol-4-amine . As a heterocyclic primary amine, this compound presents specific risks regarding nitrogenous combustion byproducts and aquatic toxicity.[1]
While specific Safety Data Sheets (SDS) for the 4-amine isomer may be rare compared to its 5-amine (CAS 5757-85-7) or 6-amine (CAS 221681-92-1) analogs, the disposal protocols are chemically homologous.[2][3] Treat this compound as a Hazardous Organic Amine .
Physicochemical Data for Disposal Logic
Property
Value / Characteristic
Impact on Disposal
Chemical Structure
Indazole ring with methyl & amine groups
Requires high-temp incineration to prevent NOx formation.[2][3]
Physical State
Solid (Crystalline powder)
Dust generation risk during transfer; requires particle masks.[1]
Basicity
Weakly Basic (Primary Amine)
Incompatible with strong acids and oxidizers in waste streams.[1]
Solubility
Low in water; Soluble in DMSO, Methanol
Do not dispose of down drains.[1] Use organic solvent waste streams.[1]
RCRA Classification: Not P/U listed, but characteristic toxic/reactive.[1]
Hazard Assessment & Segregation
Core Directive: Never mix this compound with oxidizers (e.g., Nitric Acid, Peroxides) or strong acids in the same waste container.[1] The resulting exothermic reaction can pressurize containers or generate toxic vapors.[1]
Waste Stream Categorization[1][3]
Stream A (Solid Waste): Pure substance, expired powder, heavily contaminated wipes.[1]
Stream B (Liquid Waste): Reaction mixtures, HPLC effluents (Methanol/Acetonitrile).[1]
Stream C (Sharps/Glass): Contaminated syringes or broken vials.[1]
Disposal Decision Workflow
The following logic tree dictates the correct disposal path based on the physical state and concentration of the material.
Figure 1: Decision matrix for categorizing aminoindazole waste streams to ensure compatibility with incineration protocols.
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetonitrile.[1]
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[1]
Critical Note: Do not mix with aqueous acidic waste streams (e.g., 1M HCl waste) to avoid potential precipitation or heat generation.[1]
pH Check: Ensure the waste solution is between pH 6-10. If highly acidic, neutralize slowly with Sodium Bicarbonate before capping to prevent pressure buildup.[1]
Secondary Containment: Store waste bottles in a polyethylene tray until pickup.
Collection: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
Double Bagging: If the debris is heavily soiled (visible powder), double bag the waste.[1]
Tagging: Tag as "Solid Hazardous Waste - Debris contaminated with Organic Amines".[1]
Emergency Spill Procedures
Immediate Action: Evacuate the immediate area if dust is airborne.[1] Don PPE (Nitrile gloves, lab coat, safety goggles, N95/P100 respirator).
Containment:
Solid Spill: Do not dry sweep.[1] Cover the spill with a damp paper towel (dampened with water or methanol) to suppress dust.[1]
Liquid Spill: Surround with absorbent pillows or vermiculite.[1]
Cleanup:
Scoop the material (and the damp towels/absorbent) into a disposal bag.[1]
Wipe the surface with a mild detergent solution followed by water.[1]
Test the surface pH to ensure no alkaline residue remains.[1]
Disposal: Treat all cleanup materials as Protocol C (Contaminated Debris).[1]
Regulatory Compliance & References
This protocol adheres to the principles of "Cradle-to-Grave" management as mandated by the EPA (RCRA) and global safety standards.[2][3]
RCRA Status: While not explicitly P-listed, this compound is a Characteristic Hazardous Waste due to toxicity and potential aquatic hazards.[1]
Destruction Method: Commercial incineration is the only validated method to break down the indazole ring system effectively, preventing environmental accumulation.[1]
References
PubChem. (2025).[1] 1,3-Dimethyl-1H-indazol-6-amine (Isomer Analog Safety Data). National Library of Medicine.[1] Retrieved from [Link]
U.S. EPA. (2024).[1] Hazardous Waste Management: Characteristic Wastes (40 CFR Part 261).[1] Retrieved from [Link]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][2]
Personal protective equipment for handling 1,3-dimethyl-1H-indazol-4-amine
Operational Safety Guide: Handling 1,3-dimethyl-1H-indazol-4-amine Part 1: Hazard Profile & Risk Logic The "Why" Behind the Protocol 1,3-dimethyl-1H-indazol-4-amine is a fused bicyclic aromatic amine. While specific toxi...
The "Why" Behind the Protocol
1,3-dimethyl-1H-indazol-4-amine is a fused bicyclic aromatic amine. While specific toxicological data for the 4-amine isomer is often limited compared to its 5- and 6-amine analogs, structural activity relationships (SAR) necessitate treating this compound as a High-Hazard Intermediate .
Primary Hazard (Acute): Based on isomer analogs (CAS 5757-85-7), this compound is classified as Acute Toxicity Category 4 (Oral) and a severe Skin/Eye/Respiratory Irritant (STOT SE 3).
Secondary Hazard (Chronic/Latent): As a primary aromatic amine, it carries a structural alert for genotoxicity. Metabolic activation (N-hydroxylation) can lead to DNA adduct formation. Therefore, you must handle this substance as a suspected carcinogen until specific Ames test data proves otherwise.
Physical State: Solid (Powder). The primary exposure vector is inhalation of dust during weighing and dermal absorption during solution handling.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. PPE must scale with the operational state of the chemical.[1]
Engineering Control: Utilize a Static-Dissipative Weighing Enclosure or a standard Chemical Fume Hood.
Anti-Static Measure: Use an ionizing fan or anti-static gun on the spatula and weigh boat. Indazoles are crystalline and prone to static charge, which causes "jumping" of powder.
Technique:
Place a secondary containment tray (spill tray) inside the balance enclosure.
Tare the vial before opening the source container.
Double Glove: Change the outer pair immediately if powder touches them.
Wipe Down: Wipe the exterior of the receiving vial with a solvent-dampened tissue (ethanol) before removing it from the hood to capture invisible dust.
Protocol B: Reaction Setup (Solution)
Objective: Prevent dermal absorption via solvent carrier.
Solvent Choice: If possible, avoid DMSO or DMF as carriers, as they dramatically increase the rate of skin absorption for aromatic amines.
Glassware: Inspect all flasks for star cracks. Use joint clips (Keck clips) to secure condensers; amine vapors can be insidious.
Acid Scrubber: If the reaction is heated, the amine vapor may escape. Ensure the reaction vents through a weak acid scrubber (e.g., 1M HCl) or directly into the hood exhaust.
Part 5: Emergency Response & Disposal
Spill Response Workflow
If a spill occurs, speed is less important than containment .
Figure 2: Containment and decontamination workflow for amine spills.
Disposal Specifications
Waste Stream: Nitrogenous Organic Waste.
Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) in the waste container. Exothermic reaction risk.
Container Labeling: Must explicitly state "Toxic" and "Irritant."
Destruction Method: High-temperature incineration is the required method for complete destruction of the indazole ring system.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
PubChem. (2023). Compound Summary: 1,3-Dimethyl-1H-indazol-6-amine (Analogous Hazard Data). National Library of Medicine.
Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 1,3-Dimethyl-1H-indazol-5-amine.
Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Standards. United States Department of Labor.[3]